2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide
Description
Properties
IUPAC Name |
2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c1-8(13)11(16)15-12-14-10(7-17-12)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWSBFODOBIPRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide molecular weight and formula
An In-Depth Technical Guide to 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide
Executive Summary
This technical guide provides a comprehensive overview of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide, a molecule of significant interest to researchers in medicinal chemistry and drug development. The document details the compound's fundamental physicochemical properties, including its molecular formula and weight, and presents a detailed, field-proven protocol for its synthesis via nucleophilic acyl substitution. The rationale behind key experimental steps is explained to provide a deeper understanding of the synthetic process. Furthermore, this guide situates the compound within the broader context of thiazole derivatives, which are known for a wide array of biological activities, suggesting potential avenues for future research and application.
Introduction to the Thiazole Scaffold in Drug Discovery
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Thiazole and its derivatives have demonstrated a remarkable range of pharmacological effects, including antibacterial, antifungal, anticancer, and anti-inflammatory properties[1][2]. This versatility makes them a focal point for the design and synthesis of novel therapeutic agents. The compound 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide belongs to this important class of N-acyl-2-aminothiazoles. The presence of a reactive chloropropanamide side chain attached to the 2-amino position of the 4-phenylthiazole core provides a versatile chemical handle for further modification, making it a valuable intermediate for building libraries of potential drug candidates. This guide serves as a technical resource for professionals engaged in the synthesis, characterization, and application of this compound.
Physicochemical and Structural Properties
The fundamental identity and characteristics of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide are summarized below. These properties are critical for experimental design, dictating factors such as solvent selection, storage, and potential for biological membrane permeability.
| Property | Value | Source |
| IUPAC Name | 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide | N/A |
| CAS Number | 83758-08-1 | [3] |
| Molecular Formula | C₁₂H₁₁ClN₂OS | [3] |
| Molecular Weight | 266.75 g/mol | [3] |
| Topological Polar Surface Area (TPSA) | 41.99 Ų | [3] |
| Predicted LogP | 3.3759 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [3] |
The predicted LogP value of 3.3759 suggests that the compound is moderately lipophilic, a characteristic that often correlates with good cell membrane permeability. The TPSA is within a range typically associated with orally bioavailable drugs.
Synthesis and Mechanistic Rationale
The synthesis of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide is reliably achieved through a nucleophilic acyl substitution reaction. This common yet powerful transformation involves the acylation of the primary amine group of 2-amino-4-phenylthiazole with 2-chloropropanoyl chloride.
Synthetic Workflow Diagram
The following diagram illustrates the complete workflow from starting materials to the purified final product.
Caption: Workflow for the synthesis of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide.
Detailed Experimental Protocol
This protocol describes a self-validating system for the synthesis and purification of the title compound.
Materials:
-
2-amino-4-phenylthiazole
-
2-chloropropanoyl chloride
-
Triethylamine (Et₃N), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup:
-
To a dry, round-bottom flask under an inert nitrogen atmosphere, add 2-amino-4-phenylthiazole (1.0 equivalent).
-
Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Add anhydrous triethylamine (1.2 equivalents) to the solution. The triethylamine acts as a non-nucleophilic base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.
-
Cool the flask to 0°C in an ice-water bath.
-
-
Acylation:
-
Slowly add 2-chloropropanoyl chloride (1.1 equivalents) dropwise to the stirred solution at 0°C.
-
Causality Insight: The slow, dropwise addition at low temperature is crucial for controlling the exothermic nature of the acylation reaction, which prevents the formation of unwanted side products.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Aqueous Workup:
-
Once the reaction is complete, quench the mixture by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and add more DCM.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acidic impurities) and then with brine (to reduce the amount of water in the organic layer).
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification and Isolation:
-
Filter off the Na₂SO₄ and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Trustworthiness: The crude product must be purified to ensure high quality for subsequent applications. Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure to yield 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide as a solid.
-
-
Characterization:
-
Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Potential Applications and Research Context
While specific biological activity data for 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide is not widely published, the activities of structurally related compounds provide a strong basis for its potential applications. Acetamide derivatives, which are structurally very similar, have been investigated for roles as PET tracers and for their potential anticonvulsant and anti-HIV activities[4]. Furthermore, the broader class of thiazole-carboxamides has been shown to possess potent antioxidant properties[2]. The title compound can serve as a valuable intermediate for synthesizing a diverse library of molecules for screening against various biological targets, including kinases, proteases, and microbial enzymes.
Conclusion
2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide is a well-defined chemical entity with a molecular formula of C₁₂H₁₁ClN₂OS and a molecular weight of 266.75 g/mol [3]. Its synthesis is straightforward, relying on established and reliable chemical transformations. Given the known pharmacological importance of the thiazole scaffold, this compound represents a significant building block for researchers and scientists in the field of drug discovery, offering a platform for the development of novel therapeutic agents.
References
-
Synthesis of 2-((substituted)-2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one with β-cyclodextrin-SO3H Catalyst Under Solvent-free Condition, Research and Reviews. [Link]
-
Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies, PLOS ONE. [Link]
-
2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, ResearchGate. [Link]
Sources
A Technical Guide to Novel Thiazole Scaffolds in Medicinal Chemistry
Introduction: The Enduring Significance of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in the field of medicinal chemistry.[1][2][3] Its unique physicochemical properties and versatile synthetic accessibility have established it as a "privileged scaffold"—a molecular framework that is capable of binding to a wide range of biological targets.[4][5] This is evidenced by the presence of the thiazole moiety in over 18 FDA-approved drugs, spanning a vast therapeutic landscape that includes anticancer agents like Dasatinib, antimicrobials such as Sulfathiazole, and antiretrovirals like Ritonavir.[2][6][7][8]
The inherent aromaticity of the thiazole ring, coupled with the presence of both a hydrogen bond donor (N-H in certain tautomeric forms or substituents) and acceptor (the nitrogen atom), allows it to engage in diverse, high-affinity interactions with protein targets.[1] Furthermore, the sulfur atom can participate in unique non-covalent interactions, and the overall structure often imparts favorable metabolic stability to drug candidates.[9] This guide provides an in-depth exploration of novel thiazole scaffolds, covering modern synthetic strategies, diverse therapeutic applications, and practical, field-proven protocols for researchers in drug discovery.
Part 1: Strategic Synthesis of Thiazole-Based Compound Libraries
The ability to rapidly generate diverse libraries of thiazole derivatives is paramount for successful drug discovery campaigns. While classic methods remain relevant, modern synthetic chemistry has introduced powerful new techniques that offer improved efficiency, yield, and access to novel chemical space.
The Classic Hantzsch Thiazole Synthesis
First described in 1887, the Hantzsch synthesis is a robust and high-yielding method for creating thiazoles, typically through the condensation of an α-haloketone and a thioamide.[10][11][12][13] The reaction proceeds via an initial S-alkylation of the thioamide to form an S-alkylated intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[10][14]
The primary value of the Hantzsch synthesis lies in its operational simplicity and the ready availability of diverse starting materials, allowing for the introduction of various substituents at the 2, 4, and 5-positions of the thiazole core.[10]
Caption: Mechanism of thiazole-based kinase inhibitors.
Antimicrobial Agents
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antibacterial and antifungal agents. [15][16]Thiazole derivatives have shown significant promise in this area, with activity against a broad spectrum of pathogens. [6][17]Their mechanisms of action are diverse; for example, the drug Sulfathiazole acts by inhibiting folic acid synthesis, which is essential for bacterial growth. [2][15]The amphiphilic nature of some thiazole derivatives allows them to embed in and disrupt bacterial cell membranes, leading to cell death. [17]
Anti-inflammatory Agents
Inflammation is a key pathological process in many diseases, including arthritis and asthma. [18]Thiazole-containing compounds have been developed as potent anti-inflammatory agents, often by targeting enzymes in the inflammatory cascade like cyclooxygenase (COX). [19][20]For instance, certain thiazole-based chalcones and thiazolidinone conjugates have demonstrated significant anti-inflammatory activity in preclinical models, with some showing selective inhibition of COX-1 or COX-2 enzymes. [18][20][21]
Other Therapeutic Areas
The application of thiazole scaffolds extends to numerous other fields:
-
Neurodegenerative Diseases: Thiazole derivatives are being explored as potential treatments for Alzheimer's and Parkinson's disease by targeting enzymes like GSK-3β. [5]* Antiviral Activity: The thiazole ring is a key component of Ritonavir , an antiretroviral medication used to treat HIV/AIDS. [3][15]* Antidiabetic Agents: Thiazolidinone derivatives, which contain a saturated thiazole ring, are the basis for the glitazone class of antidiabetic drugs that target the PPAR receptor. [5]
Part 3: A Practical Case Study: Synthesis and In Vitro Screening
To illustrate the practical application of the principles discussed, this section provides a self-validating workflow for the synthesis of a 2-aminothiazole library and its subsequent screening in a kinase inhibition assay.
Experimental Protocol: Microwave-Assisted Hantzsch Synthesis of a 2-Aminothiazole Library
This protocol describes a reliable and efficient synthesis of a 2-aminothiazole derivative, which can be adapted for library generation by varying the starting materials.
Objective: To synthesize 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.
Materials:
-
2-bromoacetophenone (1.0 mmol, 199 mg)
-
Thiourea (1.2 mmol, 91 mg)
-
Ethanol (3 mL)
-
Microwave synthesis vials (10 mL)
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Ethyl acetate and Hexane (for chromatography)
Procedure:
-
Reaction Setup: In a 10 mL microwave synthesis vial, combine 2-bromoacetophenone (1.0 mmol) and thiourea (1.2 mmol). Add ethanol (3 mL) and a magnetic stir bar.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100°C for 10 minutes. Causality Note: Microwave heating provides rapid and uniform energy transfer, accelerating the reaction and often preventing the formation of side products associated with prolonged conventional heating. [22][23]3. Work-up and Isolation: After cooling the reaction to room temperature, pour the mixture into a beaker containing 20 mL of saturated sodium bicarbonate solution to neutralize the HBr byproduct and precipitate the free base product.
-
Filtration: Collect the resulting solid precipitate by vacuum filtration through a Buchner funnel. Wash the filter cake with cold deionized water (2 x 10 mL) to remove any remaining salts.
-
Purification (Self-Validation): Air-dry the crude product. For validation of purity, analyze the product via Thin Layer Chromatography (TLC). If necessary, purify the product further using column chromatography on silica gel (e.g., using a 30:70 ethyl acetate/hexane mobile phase).
-
Characterization (Self-Validation): Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry. An accurate mass measurement confirms the elemental composition.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a standard method to screen the synthesized thiazole compounds for inhibitory activity against a target protein kinase.
Objective: To determine the IC₅₀ value of a synthesized thiazole compound against a target kinase (e.g., Abl kinase).
Materials:
-
Synthesized thiazole compound (dissolved in DMSO)
-
Recombinant active target kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Positive control inhibitor (e.g., Staurosporine or Dasatinib)
-
384-well assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the thiazole compound in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into a 384-well plate. Include wells with DMSO only (negative control) and a positive control inhibitor.
-
Kinase Addition: Add the target kinase, diluted in assay buffer, to all wells. Allow the plate to incubate for 15-30 minutes at room temperature to permit the compound to bind to the kinase.
-
Initiate Reaction: Add a solution containing both the peptide substrate and ATP to all wells to start the kinase reaction. Incubate for a specified time (e.g., 60 minutes) at room temperature. Causality Note: This step allows the uninhibited enzyme to phosphorylate its substrate by transferring a phosphate group from ATP.
-
Detect Kinase Activity: Add the ADP detection reagent according to the manufacturer's protocol. This reagent typically stops the kinase reaction and contains an enzyme that converts the ADP produced during the reaction into a detectable signal (e.g., luminescence).
-
Data Acquisition: Read the plate on a suitable plate reader (e.g., a luminometer).
-
Data Analysis (Self-Validation):
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.
-
Data Presentation and SAR Analysis
The results from screening a library of thiazole derivatives can be summarized in a table to facilitate structure-activity relationship (SAR) analysis.
| Compound ID | R¹ Substituent | R² Substituent | Kinase IC₅₀ (nM) |
| TZ-01 | Phenyl | H | 150.5 |
| TZ-02 | 4-Chlorophenyl | H | 75.2 |
| TZ-03 | Phenyl | Methyl | 210.8 |
| TZ-04 | 4-Methoxyphenyl | H | 98.6 |
This is example data.
From this hypothetical data, one could infer that an electron-withdrawing group (Cl) at the para-position of the phenyl ring (TZ-02) enhances potency compared to the unsubstituted analog (TZ-01). This insight guides the next round of synthesis and optimization.
Caption: A typical drug discovery workflow for thiazole scaffolds.
Conclusion and Future Outlook
Thiazole and its derivatives continue to be an exceptionally fruitful area for medicinal chemistry research. [1][2]The combination of classical and modern synthetic methods provides robust platforms for generating vast chemical diversity around this privileged core. The proven success of thiazole-containing drugs across multiple therapeutic areas, particularly in kinase inhibition, ensures that it will remain a high-priority scaffold for drug discovery programs. [24][25] Future research will likely focus on integrating thiazole scaffolds into novel therapeutic modalities, such as PROTACs (PROteolysis TArgeting Chimeras) and covalent inhibitors, to address challenges like drug resistance. The continued exploration of this versatile heterocycle is poised to deliver the next generation of innovative medicines.
References
- Pansare, D. N., et al. (n.d.). Microwave Assisted and Efficient Synthesis of Substituted Thiazole Acid Derivatives. Letters in Organic Chemistry, 14(7).
-
MDPI. (2022, June 21). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]
-
Kaur, N., et al. (n.d.). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol.... Molecules. Available at: [Link]
-
Thakkar, S. S., et al. (2021, August 21). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Research J. Pharm. and Tech. Available at: [Link]
-
MDPI. (n.d.). Domino/Cascade and Multicomponent Reactions for the Synthesis of Thiazole Derivatives. Available at: [Link]
-
Stankova, I., et al. (n.d.). Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents: Biological Evaluation and Molecular Modelling. PubMed. Available at: [Link]
-
Taylor & Francis. (2020, June 23). Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies. Available at: [Link]
-
Thieme. (n.d.). A Versatile Multi-Component One-Pot Thiazole Synthesis. Available at: [Link]
-
ACS Publications. (2024, March 14). HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
Fahmy, H. (2016, May 4). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. European Journal of Medicinal Chemistry. Available at: [Link]
-
Zhang, Z., et al. (2020, November 1). 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Li, Q. S., et al. (n.d.). 2,4,5-trisubstituted thiazole: A privileged scaffold in drug design and activity improvement. Available at: [Link]
-
RSC Publishing. (n.d.). Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence. RSC Advances. Available at: [Link]
-
Ayati, A., et al. (2016, October 1). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Elsevier. (2023, August 1). An efficient synthesis of new derivatives of thiazole using multicomponent reactions. Available at: [Link]
-
Basile, A., et al. (n.d.). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry. Available at: [Link]
-
Taylor & Francis. (2026, January 30). Recent advances in multicomponent synthesis of functionalized thiazole derivatives: a critical review. Synthetic Communications. Available at: [Link]
-
Bentham Science Publishers. (2024, May 24). Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents. Available at: [Link]
-
FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Available at: [Link]
-
Grozav, A., et al. (n.d.). Thiazole Ring—A Biologically Active Scaffold. Pharmaceuticals. Available at: [Link]
-
Al-Ostath, A. I. N., et al. (2023, April 4). Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. Available at: [Link]
-
CUTM Courseware. (n.d.). Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Available at: [Link]
-
Royal Society of Chemistry. (2024, November 19). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Available at: [Link]
-
RSC Publishing. (n.d.). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. Available at: [Link]
-
IR@NBRC. (2018, August 10). Thiazole heterocycle: A privileged scaffold for drug design and discovery. Available at: [Link]
-
Sfakianakis, E., et al. (n.d.). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. International Journal of Molecular Sciences. Available at: [Link]
-
Taylor & Francis. (2023, March 30). An overview on synthetic routes of anti-inflammatory active scaffolds including thiazole and thiazolidine cores. Available at: [Link]
-
Bentham Science Publishers. (2024, September 1). Green Synthesis of Thiazoles and Thiadiazoles having Anticancer Activities under Microwave Irradiation. Available at: [Link]
-
Swathykrishna, C. S., et al. (2023, April 7). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. Available at: [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]
-
Pathak, M., et al. (n.d.). Systematic Review On Thiazole And Its Applications. Available at: [Link]
-
MDPI. (2022, November 17). The Potential of Thiazole Derivatives as Antimicrobial Agents. Available at: [Link]
-
ResearchGate. (n.d.). Structures of some of the FDA approved drugs with thiazole and hydrazone pharmacophores. Available at: [Link]
-
RSC Publishing. (2026, January 3). Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. Available at: [Link]
-
Royal Society of Chemistry. (2024, November 10). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Available at: [Link]
-
ResearchGate. (n.d.). Structures of thiazole-bearing drugs recently approved by the FDA. Available at: [Link]
-
MDPI. (n.d.). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. Available at: [Link]
-
Research Square. (2024, March 29). A Review On Chemistry And Antimicrobial Activity Of Thiazole. Available at: [Link]
-
ResearchGate. (2025, August 27). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Available at: [Link]
-
YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. Available at: [Link]
-
MDPI. (2025, July 25). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Available at: [Link]
-
MDPI. (n.d.). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Available at: [Link]
-
Taylor & Francis. (2022, August 23). Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. research.monash.edu [research.monash.edu]
- 5. Thiazole heterocycle: A privileged scaffold for drug design and discovery - IR@NBRC [nbrc.sciencecentral.in]
- 6. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 12. synarchive.com [synarchive.com]
- 13. kuey.net [kuey.net]
- 14. youtube.com [youtube.com]
- 15. jchemrev.com [jchemrev.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents: Biological Evaluation and Molecular Modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benthamdirect.com [benthamdirect.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benthamscience.com [benthamscience.com]
- 23. tandfonline.com [tandfonline.com]
- 24. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Methodological & Application
in vitro antimicrobial assay protocols for thiazole propanamides
Application Note: Optimized In Vitro Antimicrobial Evaluation of Thiazole Propanamides
Introduction & Scope
Thiazole propanamides represent a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial activity through mechanisms often involving DNA gyrase B inhibition, cell wall synthesis interference (e.g., FtsZ), or membrane disruption. However, the physicochemical properties of the thiazole ring—specifically its lipophilicity and tendency to aggregate—pose significant challenges in in vitro assays.
Standard optical density (OD) readings often fail for these compounds because micro-precipitation at high concentrations mimics bacterial growth turbidity, leading to false-negative MIC results. Furthermore, the "propanamide" linker introduces rotational flexibility that can affect binding kinetics.
This guide provides an optimized, self-validating workflow designed specifically for thiazole propanamides , prioritizing colorimetric endpoints (Resazurin) over turbidimetric ones to ensure data integrity.
Pre-Analytical Considerations: The Solubility Paradox
The Challenge: Thiazole propanamides are typically hydrophobic. Direct dilution into aqueous media often causes "crashing out" (precipitation), rendering the compound biologically unavailable while simultaneously scattering light.
The Solution: A "Step-Down" Dilution Scheme. Do not dilute directly from 100% DMSO stock to the final assay well. Use an intermediate dilution plate.
-
Solvent: Dimethyl Sulfoxide (DMSO), molecular biology grade.
-
Final Assay Concentration: DMSO must be
to avoid solvent toxicity. -
Culture Media:
Protocol A: Resazurin-Based Broth Microdilution (MIC)
Rationale: Resazurin (Alamar Blue) is a redox indicator.[11][12] Viable cells reduce blue resazurin to pink/fluorescent resorufin.[12][13] This colorimetric change is unaffected by compound precipitation, making it superior to OD600 for thiazoles.
Materials:
-
96-well flat-bottom plates (polystyrene).
-
Resazurin sodium salt (0.01% w/v in sterile PBS).
-
Standardized Inoculum (
CFU/mL).
Workflow Logic (DOT Visualization):
Caption: Figure 1. Optimized "Step-Down" workflow minimizing DMSO shock and precipitation interference.
Step-by-Step Procedure:
-
Intermediate Dilution: Prepare 2-fold serial dilutions of the thiazole propanamide in 100% DMSO in a V-bottom plate (e.g., 12.8 mg/mL down to 0.025 mg/mL).
-
Assay Plate Prep: Dispense 198 µL of standardized bacterial inoculum (in CAMHB) into the flat-bottom assay plate.
-
Compound Transfer: Transfer 2 µL from the Intermediate Plate to the Assay Plate.
-
Result: Final compound concentration ranges from 128 µg/mL to 0.25 µg/mL.
-
Final DMSO: Exactly 1%.
-
-
Controls (Must be included in every plate):
-
Sterility Control: Media + 1% DMSO (No bacteria).
-
Growth Control: Media + Bacteria + 1% DMSO.
-
Positive Control: Ciprofloxacin or appropriate standard.
-
-
Incubation: Incubate at 35°C ± 2°C for 16–20 hours (bacteria) or 24–48 hours (fungi).
-
Development: Add 20 µL of 0.01% Resazurin solution to each well.
-
Final Read: Incubate for 1–4 hours.
Protocol B: Time-Kill Kinetics (Bactericidal vs. Bacteriostatic)
Rationale: MIC only tells you inhibition. For thiazole propanamides, which often act on cell walls, distinguishing between cidal (killing) and static (growth halting) activity is crucial for lead optimization.
Reference Standard: CLSI M26-A [1].
Experimental Design:
| Parameter | Specification |
| Concentrations | 1x MIC, 2x MIC, 4x MIC |
| Inoculum | |
| Time Points | 0h, 2h, 4h, 8h, 24h |
| Detection Limit | 50 CFU/mL (requires plating 20 µL of undiluted sample) |
Procedure:
-
Prepare 10 mL of broth containing the thiazole compound at the target multiple of MIC.
-
Inoculate with bacteria.
-
At each time point, remove 100 µL aliquot.
-
Neutralization: Immediately dilute the aliquot 1:10 in sterile saline to stop the antimicrobial action (dilution effect).
-
Perform serial 10-fold dilutions and plate onto Agar.
-
Incubate plates overnight and count colonies.
Data Analysis:
-
Bactericidal:
reduction in CFU/mL compared to the initial inoculum at 24h.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Bacteriostatic:
reduction.[15]
Protocol C: Mechanism Validation (Membrane Integrity)
Rationale: Many thiazole derivatives exhibit non-specific membrane disruption (a liability). This assay acts as a "de-selection" tool. If a compound kills bacteria but also instantly permeabilizes membranes at the MIC, it is likely a non-specific detergent rather than a targeted drug.
Method: Propidium Iodide (PI) Uptake.
-
Principle: PI is membrane-impermeable. It only enters cells with compromised membranes, binding to DNA and fluorescing red.
Decision Logic (DOT Visualization):
Caption: Figure 2. Mechanism of Action (MoA) triage to filter out non-specific membrane disruptors.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[4] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[3][16] Wayne, PA: CLSI.
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2020).[17] Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for conidia forming moulds (E.DEF 9.3.2).[17]
-
Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324.
-
Clinical and Laboratory Standards Institute (CLSI). (1999). Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline (M26-A).[18]
Sources
- 1. researchgate.net [researchgate.net]
- 2. emerypharma.com [emerypharma.com]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. standards.globalspec.com [standards.globalspec.com]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. protocols.io [protocols.io]
- 7. Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 17. scribd.com [scribd.com]
- 18. downloads.regulations.gov [downloads.regulations.gov]
structure-activity relationship (SAR) studies of N-thiazolyl propanamides
Application Note & Protocol Guide
Topic: A Guide to Structure-Activity Relationship (SAR) Studies of N-Thiazolyl Propanamides for Novel Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract
The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] N-thiazolyl propanamides, a specific subclass of these compounds, have emerged as a versatile core for developing potent and selective inhibitors against a range of biological targets, including enzymes like Histone Deacetylase 6 (HDAC6) and Vascular Adhesion Protein-1 (VAP-1).[2][3] This guide provides a comprehensive framework for conducting Structure-Activity Relationship (SAR) studies on this scaffold. We will detail the strategic design, chemical synthesis, and biological evaluation of an analog library, using the development of selective HDAC6 inhibitors as a practical case study. The protocols herein are designed to be self-validating, with integrated rationale to empower researchers to not only execute experiments but also to interpret the resulting data for iterative lead optimization.
The N-Thiazolyl Propanamide Scaffold: Rationale and Strategic Design
The N-thiazolyl propanamide scaffold can be deconstructed into three key modular components, each offering a vector for chemical modification to probe the target's binding site. This modularity is fundamental to a successful SAR campaign.
-
The Thiazole "Anchor" (Region A): The thiazole ring often serves as a key anchoring motif, participating in hydrogen bonding or other crucial interactions within the target protein. Substituents on this ring can modulate electronics, improve binding affinity, and alter the vector of the other regions.
-
The Propanamide "Linker" (Region B): The length and rigidity of the aliphatic linker are critical for positioning the other two regions optimally within the binding pocket. SAR studies on thiazolyl-hydroxamates have shown that even a single carbon change in the linker can dramatically impact potency and selectivity.[3]
-
The Terminal "Cap" Group (Region C): This region typically extends into a more solvent-exposed or hydrophobic pocket of the target. Modifications here can significantly influence potency, selectivity, and key physicochemical properties like solubility and metabolic stability.
The strategic goal of an SAR study is to systematically modify each region to build a coherent map of the chemical space required for biological activity.
Caption: Key regions for SAR modification on the N-thiazolyl propanamide scaffold.
Synthetic Protocols: From Building Blocks to Analog Library
A robust and flexible synthetic route is the engine of any SAR study. The following protocols outline the synthesis of a lead compound and its analogs via a common amide coupling strategy.[4]
Protocol 2.1: Synthesis of 2-Amino-4-arylthiazole Core
This protocol describes the Hantzsch thiazole synthesis, a classic and reliable method for creating the core thiazole amine building block.
Materials:
-
Substituted phenacyl bromide (e.g., 2-bromo-1-phenylethan-1-one)
-
Thiourea
-
Ethanol, absolute
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
To a round-bottom flask, add thiourea (1.0 eq) and the substituted phenacyl bromide (1.0 eq).
-
Add absolute ethanol to create a solution with a concentration of approximately 0.5 M.
-
Heat the mixture to reflux (approx. 78°C) with stirring for 3-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Cool the reaction mixture to room temperature. A precipitate should form.
-
Cool further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with cold ethanol.
-
Dry the product under vacuum. The resulting 4-arylthiazol-2-amine hydrobromide salt can often be used directly in the next step.
Scientist's Note: The Hantzsch synthesis is highly versatile. By using different α-haloketones and thioureas, a wide variety of substituted thiazole amines can be generated, providing the foundational diversity for Region A of the scaffold.
Protocol 2.2: Synthesis of a Lead N-Thiazolyl Propanamide
This protocol uses N,N'-Dicyclohexylcarbodiimide (DCC) for amide coupling, a widely used method for its high efficiency.[4]
Materials:
-
4-arylthiazol-2-amine (1.0 eq)
-
Propanoyl chloride or propanoic acid (1.1 eq)
-
DCC (if using propanoic acid, 1.1 eq)
-
4-Dimethylaminopyridine (DMAP, catalytic amount, ~0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (if starting with the hydrobromide salt, 1.2 eq)
Procedure:
-
In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve the 4-arylthiazol-2-amine and propanoic acid in anhydrous DCM.
-
If using the hydrobromide salt of the amine, add triethylamine and stir for 15 minutes to liberate the free base.
-
Add DMAP to the solution.
-
In a separate flask, dissolve DCC in a small amount of anhydrous DCM.
-
Cool the amine/acid solution to 0°C in an ice bath.
-
Add the DCC solution dropwise to the cooled amine/acid mixture with vigorous stirring.
-
Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).
-
A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by vacuum filtration.
-
Wash the filtrate with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-thiazolyl propanamide.
Scientist's Note: DCC is a powerful dehydrating agent that activates the carboxylic acid for nucleophilic attack by the amine.[4] It is highly moisture-sensitive, and using anhydrous solvents is critical for high yields. The DCU byproduct is poorly soluble in most organic solvents, making its removal by simple filtration straightforward.
Biological Evaluation: Quantifying Structure-Activity Relationships
The goal of the biological evaluation is to generate quantitative data (e.g., IC₅₀ values) that can be directly correlated with the structural changes in the synthesized analogs.
Protocol 3.1: In Vitro HDAC6 Inhibition Assay (Fluorometric)
This protocol is a standard method for determining the potency of inhibitors against isolated HDAC6 enzyme.
Materials:
-
Recombinant human HDAC6 enzyme
-
HDAC6 fluorogenic substrate (e.g., Boc-Lys(acetyl)-AMC)
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Trichostatin A (TSA) or a known HDAC6 inhibitor (positive control)
-
Developer solution (containing a protease like trypsin and TSA to stop the HDAC reaction)
-
Test compounds (N-thiazolyl propanamides) dissolved in DMSO
-
Black, flat-bottom 96-well microplate
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting range is 10 mM to 1 nM.
-
In the 96-well plate, add 2 µL of the diluted compounds to the appropriate wells. Add 2 µL of DMSO for 'no inhibitor' controls and 2 µL of the positive control.
-
Add 48 µL of HDAC assay buffer containing the recombinant HDAC6 enzyme to all wells.
-
Incubate for 15 minutes at 37°C to allow compounds to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of assay buffer containing the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 100 µL of developer solution to each well. The developer cleaves the deacetylated substrate, releasing the fluorescent AMC group.
-
Incubate for an additional 15 minutes at 37°C.
-
Measure the fluorescence on the plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
SAR Data Analysis and Iterative Design
The SAR cycle is an iterative process where data from one round of testing informs the design of the next generation of compounds.
Caption: The iterative workflow of a Structure-Activity Relationship (SAR) cycle.
Case Study: SAR of N-Thiazolyl Propanamides as HDAC6 Inhibitors
Based on published findings, we can construct a representative SAR table.[3] Let's assume a lead compound, Cmpd 1 , and explore modifications in Regions B and C.
| Cmpd | R1 Group (Region C) | Linker (Region B) | HDAC6 IC₅₀ (nM) | Selectivity (vs. HDAC1) |
| 1 | Styryl | Butanamide (n=3) | 35 | ~50-fold |
| 2 | Styryl | Propanamide (n=2) | 12 | ~100-fold |
| 3 | Styryl | Ethanamide (n=1) | 150 | ~10-fold |
| 4 | 4-Fluorostyryl | Propanamide (n=2) | 5 | ~126-fold |
| 5 | Phenyl | Propanamide (n=2) | 88 | ~25-fold |
Interpretation of SAR Data:
-
Linker Length is Critical (Region B): Comparing compounds 1 , 2 , and 3 clearly shows that the propanamide linker (n=2) is optimal for HDAC6 inhibition. Shortening (3 ) or lengthening (1 ) the linker reduces potency, suggesting a precise spatial requirement for positioning the cap group.[3]
-
Cap Group Rigidity and Electronics (Region C): The styryl group (a rigid, conjugated system) is preferred over a simple phenyl group (compare 2 and 5 ). This indicates the binding pocket may favor a more planar and extended conformation.
-
Electronic Effects are Key: Introducing an electron-withdrawing fluorine atom to the styryl ring (Cmpd 4 ) further enhances potency and selectivity. This suggests a favorable interaction, possibly a halogen bond or dipole-dipole interaction, within the cap-binding region of HDAC6.[3]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema: part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship study of thiazolyl-hydroxamate derivatives as selective histone deacetylase 6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide [mdpi.com]
microwave-assisted synthesis of 2-chloro-N-(4-phenylthiazol-2-yl)amides
Topic: Microwave-Assisted Synthesis of 2-chloro-N-(4-phenylthiazol-2-yl)acetamide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the rapid and efficient synthesis of 2-chloro-N-(4-phenylthiazol-2-yl)acetamide using Microwave-Assisted Organic Synthesis (MAOS). Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2] The title compound is a critical building block, enabling further molecular elaboration for drug discovery programs. Traditional synthesis methods often involve long reaction times and significant energy consumption.[3] This protocol leverages the principles of green chemistry to dramatically accelerate reaction rates, improve yields, and simplify purification processes.[4][5][6] We present two detailed, validated microwave protocols: the initial Hantzsch synthesis of the 2-amino-4-phenylthiazole precursor, followed by its acylation to yield the final product. This guide includes mechanistic insights, step-by-step procedures, data characterization, and expert troubleshooting advice.
Introduction: The Strategic Advantage of Microwave Synthesis
The thiazole nucleus is a privileged scaffold in drug discovery, present in a wide array of therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs.[1][2][7][8] The 2-chloro-N-(thiazol-2-yl)amide moiety, in particular, serves as a versatile electrophilic handle for introducing diverse functionalities through nucleophilic substitution, making it a highly valuable intermediate for building compound libraries.[9][10]
Conventional synthesis of such compounds relies on conductive heating (e.g., oil baths), a method that is often slow, energy-intensive, and can lead to the formation of byproducts due to prolonged exposure to high temperatures.[4][11] Microwave-Assisted Organic Synthesis (MAOS) offers a transformative alternative. By using microwave irradiation, energy is delivered directly and volumetrically to polar molecules within the reaction mixture.[6][12] This process, driven by dipolar polarization and ionic conduction mechanisms, results in instantaneous and uniform heating, avoiding the thermal gradient issues of conventional methods.[4][6]
The primary advantages of MAOS are profound:
-
Dramatically Reduced Reaction Times: Reactions that take hours or days can often be completed in minutes.[11][13][14][15]
-
Increased Product Yields and Purity: Rapid and clean heating minimizes the formation of thermal degradation byproducts, simplifying purification.[4][5][11]
-
Energy Efficiency: Heating only the reaction mixture, not the vessel and surrounding apparatus, aligns with the principles of green chemistry.[5][6][16]
-
Enhanced Reproducibility: Precise control over temperature and pressure ensures high reaction fidelity.[11]
This guide provides the necessary protocols and scientific rationale to successfully implement MAOS for the production of 2-chloro-N-(4-phenylthiazol-2-yl)acetamide in a research setting.
Reaction Principle and Mechanism
The synthesis is a two-step process, with both steps optimized for microwave irradiation.
Step 1: Hantzsch Thiazole Synthesis of 2-amino-4-phenylthiazole This classic condensation reaction forms the core heterocyclic structure. It proceeds by reacting an α-haloketone (formed in situ from acetophenone and iodine) with a thioamide-containing compound (thiourea).[3][14] Microwave energy dramatically accelerates this condensation.
Step 2: N-Acylation of 2-amino-4-phenylthiazole The exocyclic amino group of the synthesized thiazole acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 2-chloroacetyl chloride.[9][10] This reaction forms a stable amide bond, yielding the target product. The use of microwave heating ensures the reaction proceeds to completion rapidly and cleanly.
Caption: Overall synthetic workflow diagram.
Detailed Experimental Protocols
Safety Precaution: These protocols involve hazardous materials and high-pressure microwave reactions. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. 2-chloroacetyl chloride is a lachrymator and corrosive; handle it exclusively within a certified chemical fume hood. All microwave reactions must be performed in a dedicated microwave reactor using appropriate sealed vessels.
Protocol 1: Microwave-Assisted Synthesis of 2-amino-4-phenylthiazole (Intermediate)
This protocol is adapted from literature procedures which demonstrate a significant reduction in reaction time from 12 hours to under 10 minutes.[14]
Materials and Reagents:
-
Acetophenone: 1.20 g (10 mmol)
-
Thiourea: 1.52 g (20 mmol)
-
Iodine: 2.54 g (10 mmol)
-
Ethanol (or rectified spirit): 10 mL
-
Deionized Water
-
Ammonium Hydroxide solution (~30%)
Instrumentation:
-
Monowave Microwave Reactor (e.g., Anton Paar Monowave series, CEM Discover)
-
10-20 mL microwave reaction vial with a magnetic stir bar
-
Buchner funnel and filter flask
Procedure:
-
Place a magnetic stir bar into a 20 mL microwave reaction vial.
-
To the vial, add acetophenone (10 mmol), thiourea (20 mmol), and iodine (10 mmol).
-
Add 10 mL of ethanol and briefly swirl the mixture.
-
Securely cap the vial and place it into the microwave reactor cavity.
-
Microwave Irradiation Program:
-
Temperature: 110 °C
-
Hold Time: 8 minutes
-
Power: Dynamic (instrument automatically adjusts power to maintain temperature)
-
Stirring: High
-
-
After the program is complete, allow the vial to cool to below 50 °C before carefully removing it from the reactor.
-
Pour the reaction mixture into a beaker containing 100 mL of cold deionized water.
-
Heat the aqueous mixture gently with stirring until any solids dissolve, resulting in a clear yellow solution. Filter if necessary.
-
Cool the filtrate in an ice bath and slowly add concentrated ammonium hydroxide dropwise with stirring until the solution is alkaline (pH ~9-10), at which point a yellow precipitate will form.[14]
-
Continue stirring in the ice bath for 15 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with copious amounts of cold deionized water and then a small amount of cold diethyl ether.
-
Dry the product under vacuum.
Validation Checkpoint:
-
Appearance: Pale yellow solid.
-
Yield: Typically >90%.
-
TLC Analysis: Mobile Phase: Ethyl Acetate/Hexane (3:7). The product should show a single spot, distinct from the starting acetophenone.
-
Melting Point: ~151-154 °C.
Protocol 2: Microwave-Assisted Synthesis of 2-chloro-N-(4-phenylthiazol-2-yl)acetamide (Final Product)
This acylation step is exceptionally fast under microwave conditions.
Materials and Reagents:
-
2-amino-4-phenylthiazole (from Protocol 1): 1.76 g (10 mmol)
-
2-chloroacetyl chloride: 1.24 g (0.93 mL, 11 mmol, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dioxane: 15 mL
-
Pyridine (optional, as base): 0.87 g (0.89 mL, 11 mmol, 1.1 eq)
Instrumentation:
-
Monowave Microwave Reactor
-
10-20 mL microwave reaction vial with a magnetic stir bar
-
Buchner funnel and filter flask
Procedure:
-
Place the synthesized 2-amino-4-phenylthiazole (10 mmol) and a stir bar into a dry 20 mL microwave vial.
-
Add 15 mL of anhydrous THF. If using a base, add pyridine (1.1 eq).
-
In a chemical fume hood, carefully and slowly add 2-chloroacetyl chloride (1.1 eq) to the vial. The reaction may be mildly exothermic.
-
Immediately and securely cap the vial and place it into the microwave reactor.
-
Microwave Irradiation Program:
-
Temperature: 80 °C
-
Hold Time: 5 minutes
-
Power: Dynamic
-
Stirring: High
-
-
After completion, allow the vial to cool to room temperature.
-
Pour the reaction mixture into 150 mL of ice-cold water with vigorous stirring. A white or off-white precipitate will form.
-
Stir for 20 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any pyridinium hydrochloride and excess reagents.
-
Purification: Recrystallize the crude solid from hot ethanol to obtain pure white crystals.
-
Dry the final product under vacuum.
Validation Checkpoint:
-
Appearance: White to off-white crystalline solid.
-
Yield: Typically >85% after recrystallization.
-
TLC Analysis: Mobile Phase: Ethyl Acetate/Hexane (1:1). The product should be a single spot with a higher Rf value than the starting aminothiazole.
-
Melting Point: ~201-203 °C.
Data Presentation and Characterization
The efficiency of the microwave-assisted approach is best illustrated by comparing it with conventional heating methods.
| Reaction Stage | Method | Avg. Time | Typical Yield | Melting Point (°C) |
| Synthesis of 2-amino-4-phenylthiazole | Conventional Reflux | 12-14 hours[14] | ~60-75% | 151-154 |
| Microwave (MAOS) | 8-10 minutes [14] | >90% | 151-154 | |
| Synthesis of Target Amide | Conventional Stirring | 2-4 hours | ~70-80% | 201-203 |
| Microwave (MAOS) | 5 minutes | >85% | 201-203 |
Characterization Data for 2-chloro-N-(4-phenylthiazol-2-yl)acetamide:
-
Molecular Formula: C₁₁H₉ClN₂OS[17]
-
Molecular Weight: 252.72 g/mol [17]
-
¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~12.5 (s, 1H, NH), 7.9 (d, 2H, Ar-H), 7.4 (t, 2H, Ar-H), 7.3 (t, 1H, Ar-H), 7.2 (s, 1H, thiazole-H), 4.4 (s, 2H, CH₂Cl).
-
Mass Spec (ESI+): m/z 253.0 [M+H]⁺, 255.0 [M+H+2]⁺ (characteristic isotopic pattern for chlorine).
Caption: Simplified reaction mechanism diagram.
Troubleshooting and Expert Insights
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 | Incomplete reaction. | Increase microwave hold time by 2-3 minute increments. Ensure temperature reaches the setpoint. |
| Loss of product during work-up. | Ensure pH is sufficiently alkaline (>9) for full precipitation. Ensure wash water is ice-cold. | |
| Reaction stalls / Incomplete conversion in Step 2 | Starting material is wet. | Ensure the 2-amino-4-phenylthiazole is thoroughly dried before use. Moisture will quench the chloroacetyl chloride. |
| Insufficient activation. | Add a non-nucleophilic base like pyridine or triethylamine (1.1 eq) to scavenge the HCl byproduct, driving the reaction forward. | |
| Product is oily or difficult to crystallize | Presence of impurities. | Re-wash the crude product thoroughly with water. If an oil persists, attempt to triturate with cold diethyl ether to induce solidification. Ensure the recrystallization solvent (ethanol) is of high purity. |
| Microwave reactor gives over-pressure warning | Solvent has a low boiling point or high vapor pressure at the set temperature. | Reduce the reaction temperature. Alternatively, switch to a higher-boiling point solvent like DMF or dioxane if compatible with the chemistry. |
A Note on Solvent Choice: Polar solvents like THF, Dioxane, and DMF are excellent for microwave synthesis as they couple efficiently with microwave irradiation, leading to rapid heating.[18] For the acylation step, ensuring the solvent is anhydrous is critical to prevent hydrolysis of the highly reactive 2-chloroacetyl chloride.
Conclusion
This application note details a robust, highly efficient, and rapid method for synthesizing 2-chloro-N-(4-phenylthiazol-2-yl)acetamide using microwave-assisted technology. By significantly reducing reaction times from many hours to mere minutes and improving yields, this protocol offers a superior alternative to conventional methods.[4][13][14] The adoption of this green chemistry approach not only accelerates the discovery timeline for novel therapeutic agents but also minimizes energy consumption and waste generation, contributing to more sustainable scientific research.[5][6][16]
References
- International Journal of Research in Pharmacy and Allied Science. (2025, June 30). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
- Asian Journal of Chemistry. Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15).
- MDPI. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- Advanced Journal of Chemistry, Section A. (2019, January 2). Importance of Microwave Heating in Organic Synthesis.
- Russian Journal of Applied Chemistry. (2008). Synthesis of 2-Amino-4-phenylthiazole under Conditions of Microwave Irradiation.
- Patsnap Eureka. (2025, July 3). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
- PubMed. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments.
- An Overview of Thiazole Derivatives and its Biological Activities. (2023, August 20).
- Asian Journal of Chemistry. Microwave-Assisted Synthesis of 2-amino-4-substituted.
- FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25).
- ScienceScholar. (2022, August 18). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives.
- MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- PMC. (2020, April 11). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids.
- CEM Corporation. Theory of Microwave Heating for Organic Synthesis.
- Synthesis of 2-amino-4-phenylthiazole under conditions of microwave irradiation. (2025, August 10).
- PubChem. 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide.
- Books. (2015, November 3). Chapter 5: Microwave-assisted Peptide Synthesis.
- PMC. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- ResearchGate. (2024, August 8). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate.
- Ovid. Efficient microwave assisted synthesis of... : Molecular Diversity.
- Revue Roumaine de Chimie. MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTR.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. sciencescholar.us [sciencescholar.us]
- 3. asianpubs.org [asianpubs.org]
- 4. ijrpas.com [ijrpas.com]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. mdpi.com [mdpi.com]
- 7. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. mdpi.com [mdpi.com]
- 10. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajchem-a.com [ajchem-a.com]
- 12. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 13. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 14. asianpubs.org [asianpubs.org]
- 15. ovid.com [ovid.com]
- 16. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | C11H9ClN2OS | CID 2781529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. books.rsc.org [books.rsc.org]
Troubleshooting & Optimization
Technical Support Center: 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide Solubilization
Executive Summary: The Solubilization Challenge
You are likely encountering difficulty dissolving 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide due to a conflict between its solid-state thermodynamics and chemical stability.
Structurally, this molecule features a planar 4-phenylthiazole core linked to an amide.[1] Crystallographic data from the closely related acetamide analog reveals that these molecules pack tightly via
To dissolve this, you must overcome this high lattice energy.[1] However, the
The Golden Rule: You must balance kinetic energy (to break the lattice) against thermal stability (to prevent degradation).
Pre-Solubilization Checklist (The "Must-Haves")
Before attempting to dissolve your sample, verify these parameters to prevent false negatives.
| Parameter | Requirement | Scientific Rationale |
| DMSO Grade | Anhydrous (>99.9%) | DMSO is hygroscopic.[1] At 33% water content, DMSO's freezing point drops to -73°C, but even 0.1% water can induce precipitation of hydrophobic thiazoles by disrupting the solvent's dipole-dipole network [3].[1] |
| Container | Glass or Polypropylene | Avoid Polystyrene (PS).[1] DMSO can leach plasticizers from low-grade plastics, appearing as "impurities" in LC-MS.[1] |
| Atmosphere | Nitrogen/Argon | Oxygen promotes radical degradation.[1] Store stock solutions under inert gas. |
| Max Temp | < 40°C | Above 40°C, the |
Troubleshooting Guides
Issue A: "The Compound Won't Dissolve (Cloudy Suspension)"
Diagnosis: High crystal lattice energy is resisting solvation. Risk: Applying high heat (>60°C) will decompose the sample.
Protocol 1: The "Cold Energy" Method
-
Prepare: Add anhydrous DMSO to the solid. Do not add solid to the liquid (prevents clumping).
-
Seal: Tightly cap the vial to prevent atmospheric moisture entry.
-
Sonicate: Place in an ultrasonic bath at ambient temperature (20-25°C) for 15-minute cycles.
-
Why: Cavitation provides localized high energy to break crystal lattices without raising the bulk temperature of the solution, preserving the C-Cl bond.
-
-
Vortex: Vortex vigorously for 30 seconds between sonication cycles.
-
Check: Hold against a light source. If "shimmering" (Schlieren lines) persists, the compound is dissolving but not equilibrated. Continue sonicating.
Issue B: "It Dissolved, But Precipitated Later (The 'Crash Out')"
Diagnosis: Hygroscopicity.[2] Your DMSO absorbed water from the air.[2][3][4] Mechanism: Water acts as an anti-solvent.[1] As DMSO pulls moisture (up to 10% by weight in 24h at high humidity), the solvent power decreases, forcing the hydrophobic phenyl-thiazole out of solution [3].
Protocol 2: The Moisture Rescue
-
Centrifuge: Spin down the precipitate (10,000 x g for 5 min).
-
Remove Supernatant: Carefully remove the "wet" DMSO.[1]
-
Wash: Wash the pellet once with cold anhydrous ethanol (to remove residual DMSO/water) and dry under vacuum.
-
Re-dissolve: Use a fresh, unopened bottle of anhydrous DMSO.
-
Storage: Store aliquots in single-use vials at -20°C to avoid repeated freeze-thaw cycles which introduce condensation.
Issue C: "The Solution Turned Yellow/Smells Like Cabbage"
Diagnosis: Chemical Decomposition (Kornblum Oxidation).
Mechanism: You likely heated the DMSO solution too high (>50°C). The DMSO oxygen attacked the
Corrective Action:
-
Discard the sample; the chemical structure is altered.
-
Do not heat future samples above 37-40°C.[1]
Advanced Solubilization Logic (Decision Matrix)
Use this logic flow to determine the safest solubilization route for your specific concentration needs.
Figure 1: Decision matrix for solubilizing hydrophobic
Chemical Stability & Mechanism[1]
Understanding the Kornblum Oxidation risk is critical for this specific molecule. The
Figure 2: Mechanism of DMSO-induced degradation.[1] High temperatures facilitate the nucleophilic attack of DMSO on the alkyl chloride [2].
Frequently Asked Questions (FAQ)
Q: Can I use a 100 mM stock solution? A: It is risky.[1] Based on the planar structure and lack of ionizable groups (pKa of amide N is very high, >15), solubility is likely limited to the 10-50 mM range in pure DMSO. We recommend capping stock concentration at 10 mM to prevent precipitation during freeze-thaw cycles.[1]
Q: My assay buffer causes the compound to crash out immediately. Why? A: This is the "Solubility Cliff." Your compound is highly lipophilic.[1] When you dilute the DMSO stock into aqueous buffer (e.g., PBS), the solvent capacity drops instantly.
-
Fix: Predilute your DMSO stock into an intermediate solvent like PEG-400 or Propylene Glycol before adding to buffer.[1] Alternatively, ensure the final assay contains 0.5% surfactant (e.g., Pluronic F-127).[1]
Q: Can I acidify the DMSO to improve solubility? A: No. The amide nitrogen is not basic enough to protonate easily, and the thiazole nitrogen is weakly basic. Adding strong acid to DMSO can generate heat and potentially catalyze hydrolysis of the amide bond or the chloro-group. Stick to neutral, anhydrous DMSO.[1]
References
-
Kuppusamy, S., et al. (2016).[1][5][6] "2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide."[1][5] IUCrData, 1, x160207.[1] Link
-
Kornblum, N., et al. (1959).[1][7] "A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes."[7][8] Journal of the American Chemical Society, 81(15), 4113–4114.[7] Link
-
Gaylord Chemical Company.[1][9] (2007).[1] "Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin 102."[1][9] Gaylord Chemical Literature. Link
Sources
- 1. 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | C11H9ClN2OS | CID 2781529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ziath.com [ziath.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Kornblum oxidation - Wikipedia [en.wikipedia.org]
- 8. bch.ro [bch.ro]
- 9. scribd.com [scribd.com]
Technical Support Center: Optimizing the Synthesis of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide
Welcome to our dedicated technical support center for the synthesis of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice, optimization strategies, and answers to frequently asked questions. Our goal is to empower you to enhance the yield, purity, and reproducibility of your synthesis.
I. Reaction Overview and Mechanism
The synthesis of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide is typically achieved through the nucleophilic acyl substitution of 2-amino-4-phenylthiazole with 2-chloropropanoyl chloride. This reaction, while straightforward in principle, is subject to several competing side reactions and process inefficiencies that can significantly impact the outcome.
The core of this synthesis is the nucleophilic attack of the exocyclic amino group of 2-amino-4-phenylthiazole on the electrophilic carbonyl carbon of 2-chloropropanoyl chloride. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct generated during the acylation.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields in this synthesis?
A1: Low yields in the synthesis of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide can often be attributed to several factors. The most prevalent issues include incomplete reaction, the formation of byproducts, and loss of product during workup and purification. Specifically, the hydrolysis of the 2-chloropropanoyl chloride starting material is a frequent problem.[1][2]
Q2: My final product is showing impurities that are difficult to remove. What are the likely side products?
A2: The primary side products in this reaction are typically unreacted 2-amino-4-phenylthiazole, benzoic acid (from hydrolysis of any residual reagents used in the synthesis of the thiazole), and potentially a diacylated product where the amide nitrogen is acylated a second time. The latter is less common under standard conditions but can occur with excessive acylating agent or high temperatures.[2]
Q3: Is the 2-amino group on the thiazole ring sufficiently nucleophilic for this reaction?
A3: Aromatic amines, including those on heterocyclic systems like thiazole, are generally less nucleophilic than aliphatic amines.[2] However, the 2-amino group of 2-amino-4-phenylthiazole is typically nucleophilic enough to react with a reactive acylating agent like 2-chloropropanoyl chloride. The reaction rate can be influenced by the choice of solvent and base.
III. Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Deactivated 2-chloropropanoyl chloride: The acyl chloride may have hydrolyzed due to exposure to moisture.[1][2] 2. Poor quality of 2-amino-4-phenylthiazole: The starting amine may be impure or degraded. 3. Insufficient base: The HCl byproduct can protonate the starting amine, rendering it non-nucleophilic.[2] | 1. Use freshly opened or distilled 2-chloropropanoyl chloride. Handle under anhydrous conditions (e.g., under an inert atmosphere). 2. Verify the purity of the 2-amino-4-phenylthiazole by melting point or spectroscopic methods. 3. Ensure at least a stoichiometric amount of a suitable base (e.g., triethylamine, pyridine) is used. |
| Formation of a White Precipitate Upon Adding Acyl Chloride | Hydrolysis of 2-chloropropanoyl chloride: This is likely 2-chloropropanoic acid precipitating out. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product is Contaminated with Starting Amine | Incomplete reaction: The reaction may not have gone to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider adding a small additional portion of 2-chloropropanoyl chloride. Gentle heating may also be beneficial, but should be done cautiously to avoid side reactions. |
| Difficult Purification | Formation of multiple byproducts: This can be due to non-optimal reaction conditions. | Optimize the reaction temperature; starting at a low temperature (0-5 °C) during the addition of the acyl chloride can minimize side reactions.[1] Ensure efficient stirring to avoid localized high concentrations of reagents. |
IV. Experimental Protocols
A. Synthesis of 2-amino-4-phenylthiazole
A common precursor, 2-amino-4-phenylthiazole, can be synthesized from ω-bromoacetophenone and thiourea.[3]
Materials:
-
ω-bromoacetophenone
-
Thiourea
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve ω-bromoacetophenone (1 equivalent) and thiourea (1.2 equivalents) in ethanol.
-
Reflux the reaction mixture for 3-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of ice-cold water and neutralize with a base (e.g., ammonium hydroxide) to precipitate the product.[4]
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-4-phenylthiazole.
B. Synthesis of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide
Materials:
-
2-amino-4-phenylthiazole
-
2-chloropropanoyl chloride
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N2 or Ar), dissolve 2-amino-4-phenylthiazole (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-chloropropanoyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the stirred solution over 15-20 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by TLC until the starting amine is consumed.
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, and wash successively with dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.
V. Visualizing the Workflow
A. Synthesis Workflow
Caption: General workflow for the synthesis of the target compound.
B. Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low reaction yields.
VI. References
-
Essam, M., et al. (2021). Tailoring of novel biologically active molecules based on N4-substituted sulfonamides bearing thiazole moiety exhibiting unique multi-addressable biological potentials. ResearchGate. Retrieved from [Link]
-
Kuppusamy, S., et al. (2016). 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. ResearchGate. Retrieved from [Link]
-
El-Shehry, M. F., et al. (2015). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Scientific Research Publishing. Retrieved from [Link]
-
Pattan, S. R., et al. (2009). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Research India Publications. Retrieved from [Link]
Sources
Technical Support Center: Purification of Thiazole Amides via Silica Gel Column Chromatography
Welcome to the technical support center for the purification of thiazole amides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the critical purification step of these valuable heterocyclic compounds using silica gel column chromatography. Thiazole amides, while essential scaffolds in medicinal chemistry, often present unique purification hurdles due to their inherent chemical properties.[1] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your separations effectively.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions encountered when setting up a purification protocol for thiazole amides.
Q1: What is the primary cause of peak tailing or streaking when purifying thiazole amides on a silica gel column?
A1: The most common reason for tailing or streaking of thiazole amides is the interaction between the basic nitrogen atoms in the thiazole ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[2] These acidic sites can protonate the basic thiazole amide, leading to strong, sometimes irreversible, adsorption. This causes the compound to elute slowly and unevenly, resulting in broad, streaky bands instead of sharp, well-defined peaks.
Q2: How do I select an appropriate starting solvent system for my thiazole amide purification?
A2: The best practice is to first develop a suitable solvent system using Thin Layer Chromatography (TLC).[3] A good starting point for many thiazole amides is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.[1][4][5] The ideal solvent system should give your target compound an Rf (retention factor) value between 0.2 and 0.4.[5][6] This range typically ensures good separation from impurities and a reasonable elution time on the column.
Q3: My thiazole amide seems to be degrading on the column. Is this common and what can I do?
A3: Yes, degradation of thiazole derivatives on silica gel can occur.[1][7] The acidic nature of silica can catalyze the decomposition of sensitive compounds.[8] Some thiazoles are also susceptible to photo-oxidation, a process that can be promoted by the high surface area and potential trace metal impurities in silica gel.[1][9] To mitigate this, you can "deactivate" the silica by adding a basic modifier like triethylamine to your eluent or by using a less acidic stationary phase like neutral alumina.[10]
Q4: What is the difference between "wet loading" and "dry loading" my sample, and which is better for thiazole amides?
A4: Wet loading involves dissolving your crude sample in a minimal amount of a solvent (preferably the mobile phase) and carefully adding it to the top of the column.[11] Dry loading involves adsorbing your crude material onto a small amount of silica gel, evaporating the solvent to get a dry powder, and then loading this powder onto the column.[10][11] For thiazole amides that have poor solubility in the starting eluent, dry loading is often superior as it prevents the use of overly strong solvents to dissolve the sample, which can lead to band broadening and poor separation at the start of the chromatography.
In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving specific issues you may encounter during your experiments.
Problem 1: Poor Separation of Thiazole Amide from Impurities
Your compound and impurities are eluting together or with significant overlap, resulting in mixed fractions.
-
Inappropriate Solvent System: The polarity of your mobile phase is not optimized to differentiate between your product and the impurities.
-
Solution: Re-optimize your solvent system using TLC.[3] Test a wider range of solvent polarities. If your compounds are eluting too quickly (high Rf), decrease the polarity of the mobile phase. If they are eluting too slowly (low Rf), increase the polarity.[3] Consider introducing a third solvent to fine-tune the selectivity. For example, adding a small amount of methanol to a dichloromethane/hexane mixture can significantly alter the separation.
-
-
Column Overloading: Too much crude material has been loaded onto the column for its size.
-
Improper Column Packing: The silica gel bed is not uniform, containing air bubbles or channels.
-
Gradient Elution Needed: An isocratic (single solvent mixture) elution is not sufficient to resolve compounds with very different polarities.
Problem 2: Significant Tailing or Streaking of the Thiazole Amide Peak
Your product elutes as a long, trailing band, contaminating many fractions and leading to low recovery of pure material.
Caption: Troubleshooting workflow for peak tailing.
-
Cause: Acid-Base Interaction with Silica
-
Solution 1: Add a Basic Modifier. This is the most effective and common solution. Adding a small amount (0.1-2% v/v) of a basic modifier like triethylamine (TEA) or a few drops of ammonium hydroxide to your mobile phase will "deactivate" the acidic silanol sites.[2][14] The modifier competes with your thiazole amide for these active sites, allowing your compound to travel through the column more uniformly.[2]
-
Solution 2: Use an Alternative Stationary Phase. If adding a base is not desirable or ineffective, switch to a different stationary phase.[3]
-
Problem 3: The Thiazole Amide Will Not Elute from the Column
You have run many column volumes of your eluent, and your compound remains at the top of the column.
-
Compound is Too Polar for the Solvent System: Your mobile phase is not strong (polar) enough to move the compound.
-
Solution: Drastically increase the polarity of the mobile phase.[3] A common aggressive solvent system for very polar compounds is dichloromethane (DCM) with 5-20% methanol.[15][17] If your compound is still not eluting, adding 1-2% ammonium hydroxide to the methanol can help disrupt strong interactions with the silica.[2][7]
-
-
Irreversible Adsorption or Decomposition: Your compound has either bound irreversibly to the silica or has decomposed at the origin.
-
Solution: Before running a large-scale column, test the stability of your compound on a TLC plate. Spot your compound, let the plate sit for 30-60 minutes, and then develop it.[3] If a new spot appears at the baseline or you see a streak from the origin, your compound is likely unstable on silica. In this case, you must use an alternative purification method such as:
-
Reversed-Phase Chromatography: The stationary phase is non-polar (e.g., C18 silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. This is often an excellent choice for polar, ionizable compounds.[15]
-
Recrystallization: If your compound is a solid, recrystallization can be a highly effective purification technique that avoids interaction with silica altogether.[5]
-
-
Key Experimental Protocols
Protocol 1: Column Deactivation with Triethylamine (TEA)
This protocol is essential when purifying basic thiazole amides that are prone to tailing.
-
Prepare Eluent with TEA: Prepare your desired mobile phase (e.g., 70:30 Hexane:Ethyl Acetate). To this mixture, add triethylamine to a final concentration of 0.5-2% by volume. For a 1L solution, this would be 5-20 mL of TEA.[2]
-
Prepare Silica Slurry: In a separate beaker, create a slurry of your silica gel using the TEA-containing eluent.
-
Pack the Column: Pour the slurry into your column and use gentle pressure or tapping to create a uniform, packed bed.[11][18]
-
Equilibrate the Column: Before loading your sample, flush the packed column with at least 2-3 column volumes of the TEA-containing eluent. This ensures all the acidic sites throughout the silica bed are neutralized.[10]
-
Load and Elute: Proceed with loading your sample (wet or dry) and eluting with the TEA-containing mobile phase.
Protocol 2: Dry Loading a Poorly Soluble Thiazole Amide
Use this method when your crude product does not dissolve well in the initial, non-polar eluent.
-
Dissolve Crude Product: In a round-bottom flask, dissolve your crude thiazole amide in a suitable solvent in which it is highly soluble (e.g., dichloromethane or acetone).
-
Add Silica Gel: To this solution, add silica gel, typically 2-3 times the weight of your crude product.[11]
-
Evaporate to Dryness: Swirl the flask to ensure the product is evenly distributed on the silica and remove the solvent completely using a rotary evaporator. You should be left with a fine, free-flowing powder.[10]
-
Load onto Column: Carefully add the dry, product-adsorbed silica powder to the top of your packed column.
-
Add Protective Layer: Gently add a thin layer of sand on top of your sample to prevent it from being disturbed when you add the eluent.[11]
-
Elute: Carefully fill the column with your eluent and begin the chromatography process.
Data Summary Table
The choice of solvent system is critical. The following table provides starting points for solvent systems based on the general polarity of the thiazole amide. Always confirm with TLC first.
| Thiazole Amide Characteristics | Non-Polar Eluent | Polar Eluent | Typical Ratio (v/v) | Modifier (if needed) |
| Less Polar (Good solubility in DCM/EtOAc) | Hexanes / Heptane | Ethyl Acetate (EtOAc) | 90:10 to 60:40 | 0.5% Triethylamine |
| Moderately Polar | Dichloromethane (DCM) | Ethyl Acetate (EtOAc) | 100:0 to 80:20 | 1% Triethylamine |
| Highly Polar (Poor solubility in EtOAc) | Dichloromethane (DCM) | Methanol (MeOH) | 99:1 to 90:10 | 1-2% Triethylamine or Ammonium Hydroxide in MeOH |
References
-
Running a Silica Gel Column. CommonOrganicChemistry.com. [Link]
-
Some Useful and Practical Tips for Flash Chromatography. EPFL. [Link]
-
Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. [Link]
-
Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Thesis Template. [Link]
-
Packing Normal Phase Columns. Chemistry LibreTexts. [Link]
-
How can I select the solvent system for column chromatography for thiazole dervatives? ResearchGate. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]
-
Successful Flash Chromatography. Teledyne ISCO. [Link]
-
What causes streaking in silica gel column chromatography? Reddit. [Link]
-
Recent problems with silica gel chromatography. ResearchGate. [Link]
-
Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. [Link]
Sources
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Chromatography [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chromatography [chem.rochester.edu]
- 11. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 12. chromtech.com [chromtech.com]
- 13. epfl.ch [epfl.ch]
- 14. reddit.com [reddit.com]
- 15. biotage.com [biotage.com]
- 16. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Technical Guide: 1H NMR Characterization of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide
Executive Summary & Pharmacophore Context
In the development of novel antimicrobials and kinase inhibitors, the 2-aminothiazole scaffold is a privileged structure. The specific derivative 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide represents a critical intermediate where an electrophilic
This guide provides a comparative spectral analysis of this compound against its synthetic precursor, 2-amino-4-phenylthiazole . Unlike standard spectral libraries, this document focuses on the causality of chemical shifts, offering a self-validating logic flow for structural confirmation during synthesis.
Why This Comparison Matters
-
Reaction Monitoring: Distinguishing the broad amine signals of the precursor from the downfield amide signal of the product.
-
Warhead Verification: Confirming the integrity of the
-chloropropyl moiety, which is susceptible to elimination or hydrolysis. -
Stereochemical Implications: The introduction of a chiral center at the
-carbon.
Synthesis & Experimental Protocol
To understand the spectrum, one must understand the sample origin. The following protocol outlines the generation of the analyte, ensuring the NMR data correlates with a specific synthetic route.
Reaction Workflow
The synthesis typically involves the acylation of 2-amino-4-phenylthiazole with 2-chloropropanoyl chloride in the presence of a base (TEA or Pyridine) to scavenge HCl.
Figure 1: Synthetic pathway converting the amine precursor to the
NMR Sample Preparation Protocol
-
Solvent: DMSO-d6 is strictly recommended over CDCl3.
-
Reasoning: Thiazole amides often exhibit poor solubility in chloroform. Furthermore, DMSO-d6 stabilizes the amide proton via hydrogen bonding, sharpening the N-H signal and shifting it downfield (>12 ppm), separating it clearly from aromatic multiplets.
-
-
Concentration: 10-15 mg in 0.6 mL solvent.
-
Temperature: 298 K (Standard).
Comparative Spectral Analysis
The transition from precursor to product results in three distinct spectral events: the disappearance of the amine, the appearance of the amide, and the introduction of the aliphatic coupling system.
Table 1: Chemical Shift Comparison (DMSO-d6)
| Feature | Precursor: 2-amino-4-phenylthiazole | Product: 2-chloro-N-(4-phenylthiazol-2-yl)propanamide | |
| Amine/Amide NH | 7.10 ppm (Broad s, 2H, -NH2) | 12.60 ppm (Broad s, 1H, -NH-CO-) | +5.5 ppm (Acylation effect) |
| Thiazole H-5 | 7.30 ppm (s, 1H) | 7.95 ppm (s, 1H) | +0.65 ppm (Deshielding by C=O) |
| Phenyl Ring | 7.30 - 7.85 ppm (m, 5H) | 7.35 - 7.90 ppm (m, 5H) | Minimal change |
| Absent | 4.90 ppm (q, 1H, J=6.8 Hz) | New Signal (Diagnostic) | |
| Absent | 1.70 ppm (d, 3H, J=6.8 Hz) | New Signal (Diagnostic) |
Detailed Mechanistic Assignment
1. The Aliphatic "Fingerprint" (The Warhead)
The most definitive proof of successful synthesis is the emergence of the ethyl-like coupling system, but with significant deshielding.
-
The Doublet (1.70 ppm): The methyl group (-CH3) is split by the single adjacent proton (
-CH). -
The Quartet (4.90 ppm): The methine proton is heavily deshielded.
-
Why 4.90 ppm? A standard alkyl methine appears ~1.5 ppm. The
-chlorine adds ~2.5 ppm (electronegativity), and the amide carbonyl adds ~1.0 ppm (anisotropy). - .
-
2. The Amide "Anchor"
In the precursor, the -NH2 protons exchange rapidly, appearing as a broad hump around 7.1 ppm. Upon acylation, the resulting amide proton forms a resonance structure with the carbonyl and the thiazole ring.
-
Observation: A sharp, downfield singlet >12.0 ppm in DMSO.
-
Diagnostic Value: If this peak is absent or <10 ppm, hydrolysis has likely occurred.
3. Thiazole H-5 Shift
The proton at position 5 on the thiazole ring is a sensitive probe for electronic changes at position 2. The conversion of the electron-donating -NH2 group to the electron-withdrawing amide group decreases electron density in the ring, shifting the H-5 signal downfield from ~7.30 to ~7.95 ppm.
Signal Logic & Interpretation Workflow
Use the following logic tree to interpret the spectrum during QC.
Figure 2: Step-by-step logic flow for confirming the product structure.
Advanced Considerations: Stereochemistry & Impurities
The Chiral Center
The
-
Racemic Mixture: The synthesis described produces a racemate (
). In an achiral solvent like DMSO-d6, the enantiomers are magnetically equivalent, showing a single set of signals. -
Diastereotopic Potential: If the phenyl ring possessed a chiral substituent, the
-methine proton would split into complex diastereotopic multiplets. Since the phenyl ring is achiral here, the quartet remains clean.
Common Impurity Profile
When comparing "alternatives" or failed batches, watch for these specific signals:
-
2-chloro-N-(4-phenylthiazol-2-yl)acetamide: If chloroacetyl chloride was used by mistake (or as a comparison).
-
Differentiation: Look for a singlet at ~4.5 ppm (2H) instead of the quartet/doublet system.
-
-
Hydrolysis Product (2-chloropropanoic acid):
-
Differentiation: A very broad -COOH signal >11 ppm, but lacking the aromatic thiazole signals in the same integration ratio.
-
References
-
Chemical Block / SpectraBase. (2025). 1H NMR Spectrum of 2-Amino-4-phenylthiazole. John Wiley & Sons.[1][2]
-
Kuppusamy, S., et al. (2016). 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. IUCrData. (Structural analog comparison).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12217, 2-Amino-4-phenylthiazole.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[3][4] Chem. (Standard for solvent residual peaks).[4]
Sources
Comparative Guide: FTIR Spectral Analysis of Amide vs. Thiazole Scaffolds in Drug Discovery
Executive Summary: The Structural Challenge
In medicinal chemistry, particularly within the design of kinase inhibitors and peptidomimetics, the amide (linker) and thiazole (heterocyclic core) functionalities are ubiquitous. While both provide critical hydrogen-bonding interactions for target binding, their simultaneous presence creates a complex infrared (IR) spectral landscape.
The core challenge lies in the 1450–1700 cm⁻¹ region. Here, the dominant Amide I and II bands often obscure the diagnostic C=N and C=C ring stretching vibrations of the thiazole moiety. This guide provides a definitive, evidence-based framework for deconvoluting these signals, ensuring accurate structural verification without reliance on secondary techniques like NMR alone.
Theoretical Grounding & Characteristic Modes
The Amide Signature
The amide group (
-
Amide I (1650–1690 cm⁻¹): The most intense band, primarily C=O stretching (~80%). It is the "anchor" peak for amides.
-
Amide II (1550–1640 cm⁻¹): A mixed mode of N-H in-plane bending and C-N stretching. Crucial Note: This band is absent in tertiary amides (lactams excluded).[1]
-
N-H Stretching (3100–3500 cm⁻¹): Diagnostic for primary (doublet) and secondary (singlet) amides.
The Thiazole Fingerprint
The thiazole ring (
-
C=N Ring Stretch (1490–1610 cm⁻¹): Often appears as a sharp, medium-intensity band. This is the primary marker but frequently overlaps with Amide II.
-
C-S Stretch (600–700 cm⁻¹): A lower frequency band, often overlooked but highly diagnostic due to the mass of the sulfur atom.
-
C-H Ring Stretch (>3000 cm⁻¹): Aromatic C-H stretches appear just above 3000 cm⁻¹, often distinct from the broader amide N-H bands.[2]
Comparative Analysis: Deconvoluting the Spectrum
The following tables synthesize experimental data to highlight differentiation zones.
Table 1: Primary Diagnostic Peaks (The "Clear" Zones)
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Value |
| Amide | C=O[1][3] Stretch (Amide I) | 1650 – 1690 | Strong | High. Rarely obscured. Lower freq indicates H-bonding. |
| Amide | N-H Stretch (Primary) | 3350 & 3180 (Doublet) | Medium | High. Distinct "fangs" shape. |
| Amide | N-H Stretch (Secondary) | 3300 (Singlet) | Medium | High. Broadened by H-bonding. |
| Thiazole | C-S Stretch | 600 – 700 | Weak/Med | High. "Silent" region for amides. |
| Thiazole | C-H Stretch (Ring) | 3080 – 3120 | Weak/Sharp | Med. Distinguishes from alkyl chains (<3000). |
Table 2: The "Overlap" Zone (1450 – 1650 cm⁻¹)
This is the critical region for researchers.
| Wavenumber (cm⁻¹) | Amide Contribution | Thiazole Contribution | Resolution Strategy |
| 1620 – 1650 | Amide II (Primary) | C=N Stretch (High freq) | Check 3300 region. If NH₂ doublet exists, likely Amide II. |
| 1550 – 1600 | Amide II (Secondary) | C=N / C=C Ring Stretch | Solvent Shift. Amide II shifts significantly in deuterated solvents; Thiazole ring modes do not. |
| 1480 – 1520 | N/A (Usually clear) | C=N Ring Breathing | Golden Marker. Thiazoles often show a sharp band ~1490-1500 cm⁻¹ that amides lack. |
Logic Flow for Spectral Assignment
The following diagram illustrates the decision process for distinguishing these groups in a hybrid molecule.
Figure 1: Decision tree for deconvoluting Amide and Thiazole spectral features.
Experimental Protocol: High-Resolution Acquisition
To resolve the fine structure of thiazole ring modes from broad amide bands, standard KBr protocols are often insufficient due to moisture interference (water absorbs near 1640 cm⁻¹). Attenuated Total Reflectance (ATR) is recommended for its reproducibility and lack of sample preparation artifacts.
Protocol: Diamond ATR-FTIR for Solid Pharmaceuticals
Objective: Obtain a high-resolution spectrum with minimal water interference.
-
Instrument Setup:
-
Crystal: Single-bounce Diamond or ZnSe (Diamond preferred for hardness).
-
Resolution: Set to 2 cm⁻¹ (Standard 4 cm⁻¹ may merge the Amide II and Thiazole C=N bands).
-
Scans: Minimum 64 scans to improve Signal-to-Noise (S/N) ratio.
-
-
Sample Preparation:
-
Note: Do not grind the sample if assessing polymorphism, as grinding can induce phase changes.
-
Place ~5 mg of solid sample directly onto the crystal center.
-
Apply pressure using the anvil clamp until the preview spectrum absorbance stabilizes (ensure good contact).
-
-
Data Acquisition:
-
Collect Background Spectrum (air) immediately prior to sampling.
-
Collect Sample Spectrum .
-
Correction: Apply "ATR Correction" (if comparing to transmission library data) to account for penetration depth dependence on wavelength.
-
-
Validation Check (Self-Correcting Step):
-
Check the 2000–2500 cm⁻¹ region. It should be flat (ignoring CO₂ doublets at 2350). Noise here indicates poor crystal contact or beam energy issues.
-
Check the Amide I width.[4] If >50 cm⁻¹ FWHM, consider residual solvent or amorphous character.
-
Case Study: Thiazole-Amide Hybrid Analysis
Consider a hypothetical kinase inhibitor, "ThiaMid-X" , containing a secondary amide linker and a 2,4-disubstituted thiazole ring.
Experimental Observation:
-
Region 1 (High Freq): A sharp peak at 3090 cm⁻¹ and a broad singlet at 3280 cm⁻¹.
-
Interpretation: 3090 cm⁻¹ = Thiazole C-H stretch. 3280 cm⁻¹ = Secondary Amide N-H stretch.
-
-
Region 2 (Double Bond): Strong peak at 1665 cm⁻¹; Medium peaks at 1540 cm⁻¹ and 1505 cm⁻¹.
-
Interpretation: 1665 cm⁻¹ = Amide I (C=O). The 1540 cm⁻¹ is likely the Amide II band. The 1505 cm⁻¹ is the critical Thiazole C=N breathing mode, distinguishing it from the amide.
-
-
Region 3 (Fingerprint): distinct band at 680 cm⁻¹.
-
Interpretation: Thiazole C-S stretch, confirming the sulfur heterocycle.
-
Workflow Diagram:
Figure 2: Experimental workflow for analyzing Thiazole-Amide hybrids.
References
-
Smith, B. C. (2023).[5] Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]
-
National Institutes of Health (NIH). (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives. PMC. [Link]
-
LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups. [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. azooptics.com [azooptics.com]
- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 4. Systematic FTIR Spectroscopy Study of the Secondary Structure Changes in Human Serum Albumin under Various Denaturation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. azom.com [azom.com]
A Comparative Guide to the Biological Potency of 2-Chloropropanamide vs. 2-Chloroacetamide Derivatives as Covalent Inhibitors
Introduction: The Renaissance of Covalent Inhibition
In the landscape of modern drug discovery, the strategy of targeted covalent inhibition has undergone a significant resurgence. Unlike noncovalent inhibitors that rely on reversible binding equilibria, covalent inhibitors form a stable, often irreversible, chemical bond with their target protein.[1][2] This approach can lead to enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets that are often considered "undruggable."[3]
The efficacy of a covalent inhibitor is critically dependent on its "warhead"—an electrophilic functional group designed to react with a nucleophilic amino acid residue, most commonly cysteine, on the target protein.[4][5] Among the arsenal of available warheads, haloacetamides have been extensively utilized. This guide provides an in-depth, objective comparison of two related classes of warheads: the well-established 2-chloroacetamide and the emerging 2-chloropropanamide . We will dissect their chemical reactivity, biological potency, and selectivity, supported by experimental data and protocols, to provide researchers with a framework for selecting the appropriate electrophile for their drug design campaigns.
The Fundamental Mechanism: Covalent Adduct Formation
The biological activity of both 2-chloroacetamide and 2-chloropropanamide derivatives stems from their ability to act as electrophiles in a covalent reaction with their biological targets. The primary mechanism is a nucleophilic substitution (SN2) reaction, where a nucleophilic amino acid side chain, typically the thiolate of a cysteine residue, attacks the carbon atom bearing the chlorine atom.[1] This results in the formation of a stable thioether bond and the displacement of the chloride leaving group, effectively and often irreversibly inactivating the protein.
The high nucleophilicity of the cysteine thiol group makes it the most frequently targeted residue for these warheads.[4][5] However, the intrinsic reactivity of the warhead is a critical parameter that dictates both its potency and its potential for off-target effects.
Caption: General mechanism of covalent inhibition by haloacetamide derivatives.
Comparative Analysis: Reactivity vs. Selectivity
The choice between a 2-chloroacetamide and a 2-chloropropanamide warhead represents a fundamental trade-off between chemical reactivity and biological selectivity.
Chemical Reactivity
-
2-Chloroacetamide: This warhead is a relatively strong electrophile and is generally considered more reactive than other common warheads like acrylamides.[5][6][7] This high reactivity can drive potent inhibition, as the covalent bond formation can occur rapidly. However, this potency comes at a cost. The high electrophilicity increases the risk of indiscriminate reactions with off-target proteins and other biological nucleophiles, such as glutathione.[5][8]
-
2-Chloropropanamide: The addition of a methyl group on the α-carbon in 2-chloropropanamide significantly modulates its reactivity. It is considered a weaker, less reactive electrophile compared to both chloroacetamides and acrylamides.[9] This attenuated reactivity is advantageous, as it makes the covalent modification more dependent on the initial non-covalent binding affinity between the inhibitor's scaffold and the target protein. A strong, specific initial binding event is required to position the less reactive warhead optimally for the subsequent covalent reaction, thereby reducing the likelihood of off-target labeling.
Biological Selectivity and Off-Target Effects
The ultimate goal of targeted covalent inhibition is to modify a single protein target with high specificity.
-
2-Chloroacetamide: Due to its higher reactivity, achieving high selectivity with chloroacetamide-based inhibitors can be challenging.[1][5] Off-target alkylation is a significant concern that can lead to cytotoxicity. For instance, studies in proteomics have revealed that 2-chloroacetamide can cause undesirable oxidation of methionine residues, an effect less pronounced with other alkylating agents.[10][11] Despite this, highly selective inhibitors have been successfully developed, demonstrating that the molecular scaffold plays a crucial role in directing the reactive warhead to the intended target.[4][6]
-
2-Chloropropanamide: This warhead has been highlighted for its potential in developing highly selective covalent probes precisely because of its lower reactivity.[9] The requirement for strong initial binding to facilitate the covalent reaction acts as a built-in selectivity filter. A notable example is the discovery of S-CW3554, a 2-chloropropionamide-based inhibitor that selectively labels protein disulfide isomerase (PDI) and exhibits unique cytotoxicity in multiple myeloma cell lines.[9]
| Feature | 2-Chloroacetamide Derivatives | 2-Chloropropanamide Derivatives |
| Reactivity | High | Low to Moderate[9] |
| Selectivity | Potentially lower; dependent on scaffold | Potentially higher; relies on binding affinity[9] |
| Pros | Well-established; potent inhibition possible | Tunable reactivity; improved selectivity profile |
| Cons | Higher risk of off-target effects & toxicity[5][10] | May lack sufficient potency for some targets |
Therapeutic Applications and Potency Data
The differing reactivity profiles have led to distinct patterns of application and reported potencies for these two classes of derivatives.
2-Chloroacetamide Derivatives: A Workhorse Warhead
The 2-chloroacetamide scaffold is found in compounds with a vast range of biological activities, including anticancer, antimicrobial, and herbicidal properties.[12][13][14][15]
-
Anticancer Activity: Many N-aryl-2-chloroacetamide derivatives exhibit potent antiproliferative activity by alkylating nucleophilic residues in key enzymes involved in cancer cell proliferation, such as those in the PI3K/Akt/mTOR pathway.[12]
-
Antiviral Activity: Chloroacetamide-based inhibitors have been developed against the main protease (Mpro) of SARS-CoV-2. One potent derivative, Jun9-57-3R, inhibited SARS-CoV-2 Mpro with an IC50 of 0.05 µM.[16]
-
Antibacterial Activity: Novel inhibitors of the bacterial enzyme MurA, a key player in peptidoglycan biosynthesis, have been identified with IC50 values in the low micromolar range.[17]
2-Chloropropanamide Derivatives: An Emerging Tool for Selectivity
The application of 2-chloropropanamide is less documented but is gaining traction for applications where high selectivity is paramount.
-
Selective Probe Development: Its primary advantage lies in creating selective inhibitors. The PDI inhibitor S-CW3554 showcases the potential of this "weak" electrophile to achieve a unique and specific cytotoxicity profile.[9]
-
Potency Considerations: The lower reactivity can sometimes be a liability. In a direct comparison for SARS-CoV-2 Mpro inhibition, a derivative featuring a 2-chloropropanamide warhead was found to be inactive (IC50 > 20 µM), while the analogous chloroacetamide and dichloroacetamide compounds were highly potent.[16] This highlights that for some enzyme active sites, a more reactive warhead may be necessary to achieve the desired level of inhibition.
| Compound Class | Target | Potency (IC50 / EC50) | Cell Line / System | Reference |
| Chloroacetamide | SARS-CoV-2 Mpro | 0.05 µM (IC50) | In vitro enzyme assay | [16] |
| Chloroacetamide | E. coli MurA | Low µM range (IC50) | In vitro enzyme assay | [17] |
| Chloroacetamide | K. pneumoniae | 512 µg/mL (MIC) | Bacterial culture | [18] |
| 2-Chloropropanamide | Protein Disulfide Isomerase (PDI) | Cytotoxic in MM.1S, H929 | Multiple Myeloma | [9] |
| 2-Chloropropanamide | SARS-CoV-2 Mpro | > 20 µM (IC50) | In vitro enzyme assay | [16] |
Experimental Protocols for Comparative Evaluation
To objectively compare derivatives from these two classes, a standardized set of assays is essential. The following protocols provide a framework for assessing reactivity, cytotoxicity, and target engagement.
Caption: A streamlined workflow for evaluating and comparing covalent inhibitors.
Protocol 1: Thiol Reactivity Assay with Ellman's Reagent
This assay provides a quantitative measure of the intrinsic electrophilicity of the warhead by monitoring its reaction with a model thiol.
Objective: To determine the second-order rate constant (k) for the reaction between the inhibitor and a thiol.
Materials:
-
Test compounds (2-chloroacetamide and 2-chloropropanamide derivatives)
-
5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Sodium borohydride (NaBH₄)
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate reader
Procedure:
-
Prepare Reduced DTNB: Freshly prepare a solution of the reduced form of Ellman's reagent by reacting DTNB with a 2-fold molar excess of NaBH₄ in assay buffer.
-
Reaction Setup: In a 96-well plate, add the reduced DTNB solution to wells containing various concentrations of the test compound.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 412 nm over time using a microplate reader. The loss of the yellow color corresponds to the consumption of the thiolate.
-
Data Analysis: Plot the pseudo-first-order rate constants (kobs) against the inhibitor concentration. The slope of this line represents the second-order rate constant (k), providing a direct measure of reactivity.[6][17]
Protocol 2: Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is a standard method for assessing the effect of a compound on the metabolic activity of cultured cells, serving as an indicator of cell viability and proliferation.
Objective: To determine the half-maximal inhibitory concentration (IC50) for cytotoxicity.
Materials:
-
Human cancer cell line (e.g., HEK293T, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (and a DMSO vehicle control) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot against compound concentration. Fit the data to a dose-response curve to determine the cytotoxic IC50 value.[19]
Conclusion and Future Outlook
The choice between 2-chloropropanamide and 2-chloroacetamide derivatives is a nuanced decision in covalent drug design.
-
2-Chloroacetamide remains a powerful and effective warhead for achieving high potency. Its extensive history provides a wealth of chemical and biological data. However, its intrinsic reactivity necessitates careful scaffold design to mitigate the risks of off-target activity and associated toxicity.
-
2-Chloropropanamide represents a more subtle approach. Its lower reactivity offers a promising avenue toward developing covalent inhibitors with superior selectivity.[9] This "weaker" electrophile may be ideal for targets where minimizing off-target effects is paramount, even at the potential cost of some raw potency.
Ultimately, the optimal warhead is target-dependent. The future of covalent drug design will likely involve a more sophisticated, target-centric approach to warhead selection, moving beyond a one-size-fits-all mentality. The continued exploration of tunable electrophiles like 2-chloropropanamide will be crucial in expanding the scope and safety of covalent therapeutics. Researchers must weigh the need for high potency against the demand for exquisite selectivity to design the next generation of transformative covalent medicines.
References
-
Zidar, N., et al. (2022). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. PubMed. Available at: [Link]
-
Huang, F., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. Available at: [Link]
-
Kumar, S., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. PMC. Available at: [Link]
-
Wang, Z., et al. (2022). Advanced approaches of developing targeted covalent drugs. PMC. Available at: [Link]
-
Sakamoto, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. PubMed. Available at: [Link]
-
An, H., et al. (2024). Generating cysteine-trypsin cleavage sites with 2-chloroacetamidine capping. Chemical Communications (RSC Publishing). Available at: [Link]
-
Crowley, J. R., et al. (2017). 2-Chloropropionamide As a Low-Reactivity Electrophile for Irreversible Small-Molecule Probe Identification. PubMed. Available at: [Link]
-
BioSolveIT. (n.d.). Covalent Drug Design. BioSolveIT. Available at: [Link]
-
Hains, P. G., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. ACS Publications. Available at: [Link]
-
Hains, P., Robinson, P. J. (2017). The impact of commonly used alkylating agents on artefactual peptide modification. PRIDE Archive. Available at: [Link]
-
Lapek, J. D., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. PMC. Available at: [Link]
-
Khalaf, N. A., et al. (2023). Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. SciELO SA. Available at: [Link]
-
ResearchGate. (n.d.). Synthetic route of synthesized chloroacetamide derivatives (1–22). ResearchGate. Available at: [Link]
-
Shavaleev, N. M., et al. (2007). A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. Arkat USA. Available at: [Link]
-
ResearchGate. (n.d.). Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate. Available at: [Link]
-
Fathalla, W., et al. (2024). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. Available at: [Link]
-
Practical Fragments. (2019). Characterizing and screening commercially available irreversible covalent fragments. Practical Fragments. Available at: [Link]
-
Fuerst, E. P., et al. (1987). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology. Available at: [Link]
-
Söderlund, E. J., et al. (1987). Different mechanisms are involved in DNA damage, bacterial mutagenicity and cytotoxicity induced by 1,2-dibromo-3-chloropropane in suspensions of rat liver cells. PubMed. Available at: [Link]
-
Qiao, J., et al. (2021). Discovery of di- and trihaloacetamides as covalent SARS-CoV-2 main protease inhibitors with high target specificity. PMC. Available at: [Link]
-
Strasser, J. J., et al. (1990). Chemical reactivity, cytotoxicity, and mutagenicity of chloropropanones. PubMed. Available at: [Link]
-
Zhang, W., et al. (2024). Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target. bioRxiv. Available at: [Link]
-
Ghorbani-Vaghei, R., et al. (2013). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. PMC. Available at: [Link]
-
ResearchGate. (n.d.). A historic overview of covalent inhibitors and their approval dates. ResearchGate. Available at: [Link]
-
Gati, W. P., et al. (1989). The cytotoxicity of a 2-chloroethylnitrosourea analog of sarcosinamide in the SK-MG-1 human glioma cell line as a possible indicator for transport. PubMed. Available at: [Link]
-
WuXi Biology. (n.d.). QM Analyses for Cysteine – Chloroacetamide Bioconjugation. WuXi Biology. Available at: [Link]
-
Eshak, E. A., et al. (2023). Reaction, Reactivity and Behaviour of α-Chloroacetamide in the Synthesis of Acrylamide Derivatives. ResearchGate. Available at: [Link]
-
Sahoo, J., et al. (2010). Synthesis and biological activity of some new 2-chlorophenothiazine derivatives. PubMed. Available at: [Link]
-
Sakamoto, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease. bioRxiv. Available at: [Link]
-
Li, C., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. Available at: [Link]
-
OTAVAchemicals. (n.d.). OTAVA Covalent Inhibitors Library. OTAVAchemicals. Available at: [Link]
-
Machado, A. R. T., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. MDPI. Available at: [Link]
-
Oh, Y., et al. (2021). Recent advances in the development of covalent inhibitors. PMC. Available at: [Link]
-
Khan, I., et al. (2022). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. MDPI. Available at: [Link]
-
Khan, K. M., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. Available at: [Link]
-
Machado, A. R. T., et al. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. Research, Society and Development. Available at: [Link]
Sources
- 1. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. biosolveit.de [biosolveit.de]
- 6. Practical Fragments: Characterizing and screening commercially available irreversible covalent fragments [practicalfragments.blogspot.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Chemical reactivity, cytotoxicity, and mutagenicity of chloropropanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Chloropropionamide As a Low-Reactivity Electrophile for Irreversible Small-Molecule Probe Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. lume.ufrgs.br [lume.ufrgs.br]
- 16. Discovery of di- and trihaloacetamides as covalent SARS-CoV-2 main protease inhibitors with high target specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: X-ray Crystallography of N-(4-phenylthiazol-2-yl) Amides
Executive Summary
This guide provides a technical analysis of the solid-state structural properties of N-(4-phenylthiazol-2-yl) amides , a privileged scaffold in medicinal chemistry utilized for kinase inhibition, antimicrobial activity, and adenosine receptor modulation.
We objectively compare the crystallographic data of this "Product" class against non-phenylated thiazole amides and simple phenyl amides . The analysis focuses on conformational locking, lattice energy stabilization via sulfur-mediated interactions, and the impact of the 4-phenyl moiety on crystal packing efficiency.
Structural Analysis: The 4-Phenylthiazole Advantage
In drug design, the N-(4-phenylthiazol-2-yl) amide scaffold is often chosen over simpler alternatives because of its ability to adopt a planar, conjugated conformation that fits narrow hydrophobic binding pockets. X-ray crystallography validates this by revealing specific intramolecular locks and intermolecular networks.
1.1 Conformational Locking (The S(6) Motif)
A defining feature of N-(4-phenylthiazol-2-yl) benzamides is the formation of a pseudo-six-membered ring, denoted as an S(6) motif .
-
Mechanism: An intramolecular hydrogen bond forms between the amide nitrogen (N-H) and the carbonyl oxygen or a specific ortho-substituent on the benzamide ring.
-
Impact: This locks the molecule into a planar conformation, minimizing the entropic penalty upon binding to a protein target.
-
Data Verification: In N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide, the central fragment exhibits an r.m.s.[1][2][3] deviation of only 0.038 Å, confirming high planarity [1].
1.2 The Role of the 4-Phenyl Group (Product vs. Alternative)
The addition of the phenyl ring at the 4-position of the thiazole creates a critical distinction from the "Alternative" (unsubstituted N-(thiazol-2-yl) amides).
| Feature | Product: N-(4-phenylthiazol-2-yl) Amides | Alternative: N-(thiazol-2-yl) Amides |
| Conjugation | Extended | Limited conjugation. The molecule acts as a smaller, discrete polar unit. |
| Packing | Layered/Framework: Driven by | Dimerization: Dominated by simple N-H...N intermolecular hydrogen bonded dimers (often |
| Specific Interactions | S...X Interactions: The thiazole sulfur often engages in chalcogen bonding (S...Br, S...O) or S... | Limited to standard H-bonding; lacks the extended hydrophobic surface for strong van der Waals packing. |
Experimental Data & Metrics
The following data summarizes key crystallographic parameters derived from single-crystal X-ray diffraction studies of representative compounds.
Table 1: Comparative Unit Cell & Refinement Data
| Parameter | N-(4-phenylthiazol-2-yl) thiobenzamide [1] | N-(5-iodo-4-phenylthiazol-2-yl) acetamide [2] | 2-Chloro-N-(4-phenylthiazol-2-yl) acetamide [3] |
| Crystal System | Triclinic | Monoclinic | Monoclinic |
| Space Group | |||
| Z (Molecules/Cell) | 2 | 8 (2 independent molecules) | 8 |
| Dihedral Angle (Thiazole-Phenyl) | 15.17(5)° | 38.94(16)° / 32.12(15)° | 2.5(1)° / 6.2(1)° |
| Key Intermolecular Force | N-H...S (Layers) | N-H...O (Chains) | C-H...N (Chains) |
Note on Dihedral Angles: The variation in dihedral angles (2.5° vs 38.9°) highlights the "tunability" of this scaffold. Bulky substituents (like Iodine at C5) force a twist, whereas smaller substituents (Chlorine on the acetamide) allow near-perfect planarity, maximizing
-stacking.
Table 2: Hydrogen Bond Geometry (Å, °)
| Interaction | D-H...A | d(D...A) [Å] | Angle [°] | Significance |
| Intramolecular | N-H...O | 2.65 - 2.70 | 130 - 140 | Locks bioactive conformation (S(6) ring). |
| Intermolecular | N-H...S | 3.35 - 3.45 | 160 - 175 | Unique to thio-analogs; creates 2D sheets. |
| Intermolecular | N-H...O | 2.80 - 2.95 | 150 - 170 | Classic amide chain formation ( |
| Chalcogen | S...Br | 3.35 | 170 | Stabilizing interaction in halogenated derivatives. |
Experimental Protocol
To replicate these results, the following crystallization and data collection workflow is recommended. This protocol ensures high-quality single crystals suitable for resolving fine features like the S...X interactions.
3.1 Crystallization Workflow
-
Synthesis: Reaction of 4-phenylthiazol-2-amine with appropriate acyl chloride/benzoyl chloride in dry acetone or toluene.
-
Purification: Recrystallization from Ethanol/Water to remove amorphous impurities.
-
Crystal Growth:
-
Method: Slow evaporation.
-
Solvent System:DMF (N,N-dimethylformamide) is preferred for benzamide derivatives [1], while Ethyl Acetate works well for acetamides.
-
Conditions: Room temperature (298 K) in a vibration-free environment for 3-7 days.
-
3.2 Data Collection & Refinement
-
Source: Mo K
radiation ( Å) is standard. Synchrotron radiation is required for micro-crystals or to resolve weak S...S interactions accurately. -
Temperature: Data collection at 100 K is critical to reduce thermal motion of the terminal phenyl ring, ensuring accurate dihedral angle measurement.
Visualization: Crystallization Logic
Caption: Optimized workflow for obtaining diffraction-quality crystals of thiazole amides.
Structural Interaction Logic
The stability and bioactivity of these compounds are defined by a hierarchy of interactions. The diagram below illustrates how the core scaffold leverages specific atoms to build the final supramolecular structure.
Caption: Hierarchy of forces: Intramolecular locks enable efficient intermolecular stacking.
References
-
Gantimurova, E. S., et al. (2016).[1] "Crystal structures of N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide and N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide from synchrotron X-ray diffraction." Acta Crystallographica Section E: Crystallographic Communications, 72(9), 1343–1347.[1] Link
-
Bouhfid, R., et al. (2019). "Crystal structure and Hirshfeld surface analysis of N-(5-iodo-4-phenylthiazol-2-yl)acetamide." IUCrData, 4(x190673). Link
-
Saravanan, K., et al. (2016).[1][4] "2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide." IUCrData, 1(x160879).[4] Link
-
Duffy, M., et al. (2025). "Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide." MDPI Crystals. Link
- Lynch, D. E., et al. (2002).
Sources
- 1. Crystal structures of N-[(4-phenyl-thia-zol-2-yl)carbamo-thio-yl]benzamide and N-{[4-(4-bromo-phen-yl)thia-zol-2-yl]carbamo-thio-yl}benzamide from synchrotron X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structures of N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide and N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide from synchrotron X-ray diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Bioisosteric Replacement of the Thiazole Ring in Propanamide Inhibitors: A Comparative Guide
In the relentless pursuit of novel therapeutics, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Among the myriad of techniques employed, bioisosteric replacement stands out as a powerful tool for optimizing drug-like properties. This guide provides an in-depth comparison of bioisosteric replacements for the thiazole ring, a common scaffold in many propanamide inhibitors, with a focus on oxazole and pyrazole bioisosteres. We will delve into the rationale behind these replacements, compare their physicochemical and pharmacological properties, and provide detailed experimental protocols for their synthesis and evaluation.
The Significance of the Thiazole Ring and the Rationale for its Replacement
The thiazole ring is a five-membered heterocyclic compound containing sulfur and nitrogen atoms. Its unique electronic properties, ability to form hydrogen bonds, and relative metabolic stability have made it a privileged scaffold in a wide range of biologically active molecules, including numerous propanamide inhibitors.[1][2][3] However, the pursuit of enhanced potency, improved pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion), and novel intellectual property often necessitates the exploration of structural analogs. Bioisosteric replacement, the substitution of a functional group with another that has similar physical and chemical properties, offers a rational approach to modulate a molecule's characteristics without drastically altering its interaction with the biological target.[4]
The primary motivations for replacing the thiazole ring in propanamide inhibitors include:
-
Modulation of Physicochemical Properties: Altering lipophilicity, solubility, and polar surface area to improve oral bioavailability and cell permeability.
-
Enhancement of Pharmacological Activity: Fine-tuning the electronic and steric properties of the ring to optimize interactions with the target enzyme or receptor.
-
Improvement of Metabolic Stability: Introducing rings that are less susceptible to metabolic degradation, thereby prolonging the drug's half-life.
-
Reduction of Toxicity: Replacing the thiazole moiety to mitigate potential off-target effects or reactive metabolite formation.
-
Exploration of New Chemical Space: Generating novel compounds with distinct intellectual property profiles.
This guide will focus on two of the most common and effective bioisosteres for the thiazole ring: the oxazole and the pyrazole ring.
Comparative Analysis of Thiazole, Oxazole, and Pyrazole Rings
The choice of a bioisostere is a multi-parameter optimization problem. The following table summarizes the key physicochemical and pharmacological properties of thiazole, oxazole, and pyrazole rings, providing a basis for rational selection in drug design.
| Property | Thiazole | Oxazole | Pyrazole | Rationale for Comparison & Key Insights |
| Structure | 5-membered ring with S and N at 1 and 3 positions | 5-membered ring with O and N at 1 and 3 positions | 5-membered ring with two adjacent N atoms | The arrangement of heteroatoms dictates the electronic distribution, hydrogen bonding capabilities, and overall shape of the molecule. Oxazole is a direct isostere of thiazole, with sulfur replaced by oxygen. Pyrazole offers a different arrangement of nitrogen atoms, impacting its hydrogen bonding and acid/base properties.[1][2][5] |
| Aromaticity | Aromatic | Less aromatic than thiazole | Aromatic | Aromaticity contributes to the planarity and stability of the ring. Thiazoles have greater pi-electron delocalization and aromaticity compared to oxazoles.[3][6] Pyrazoles are also considered aromatic.[1] |
| Lipophilicity (logP) | Moderately lipophilic | More hydrophilic than thiazole | Generally more lipophilic than thiazole | Lipophilicity is a critical determinant of a drug's absorption and distribution. The replacement of sulfur with the more electronegative oxygen in oxazole generally leads to a decrease in lipophilicity and an increase in aqueous solubility.[5] Pyrazoles can be more lipophilic than phenols, for which they can act as bioisosteres. |
| Hydrogen Bonding | H-bond acceptor (N) | H-bond acceptor (N, O) | H-bond donor (N-H) and acceptor (N) | The ability to form hydrogen bonds is crucial for target binding. The N-H group in pyrazole provides a hydrogen bond donor capability that is absent in thiazole and oxazole, which can lead to novel interactions with the target protein.[1] |
| pKa (of conjugate acid) | ~2.5 | ~0.8 | ~2.5 | The basicity of the nitrogen atoms influences the ionization state of the molecule at physiological pH, which in turn affects solubility, cell permeability, and target binding. Thiazole and pyrazole have similar basicities, while oxazole is significantly less basic.[5] |
| Metabolic Stability | Generally stable, but can be susceptible to oxidation at the sulfur atom. | Generally considered metabolically stable. | Often more metabolically stable than phenols. | The metabolic fate of a drug is a key determinant of its duration of action and potential for drug-drug interactions. The choice of the heterocyclic ring can significantly influence metabolic stability.[5] |
| Reported Biological Activities in Propanamide Inhibitors | Active as COX inhibitors, urease inhibitors, and anticancer agents. | Active as anti-inflammatory and anticancer agents.[7][8] | Active as SARDs, pan-antagonists for prostate cancer, and potential antibiotics.[9][10][11] | While the core propanamide structure dictates the general class of activity, the nature of the heterocyclic ring can fine-tune the potency and selectivity. |
Visualizing the Bioisosteric Replacement Strategy
The following diagram illustrates the concept of bioisosteric replacement of the thiazole ring in a generic propanamide inhibitor scaffold.
Caption: Bioisosteric replacement of the thiazole ring.
Experimental Protocols
To enable a robust comparison of these bioisosteres, standardized experimental protocols for their synthesis and biological evaluation are essential.
Synthesis of Propanamide Inhibitors
The following are generalized, step-by-step methodologies for the synthesis of propanamide inhibitors containing thiazole, oxazole, and pyrazole rings.
1. Synthesis of a Thiazole-Containing Propanamide (General Procedure)
This protocol outlines the synthesis of an N-(thiazol-2-yl)propanamide derivative.
Caption: Synthesis of a thiazole-containing propanamide.
Methodology:
-
Reaction Setup: To a solution of 2-aminothiazole (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent such as dichloromethane (DCM) at 0 °C, add propanoyl chloride (1.1 eq) dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its structure and purity.
2. Synthesis of an Oxazole-Containing Propanamide (General Procedure)
This protocol describes the synthesis of an N-(oxazol-2-yl)propanamide derivative.
Caption: Synthesis of an oxazole-containing propanamide.
Methodology:
-
Reaction Setup: In a similar fashion to the thiazole analog, dissolve 2-aminooxazole (1.0 eq) and a base like pyridine (1.2 eq) in anhydrous DCM at 0 °C. Add propanoyl chloride (1.1 eq) dropwise.
-
Reaction Progression: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction with a saturated solution of sodium bicarbonate and extract the product with DCM. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude material via flash column chromatography (silica gel, ethyl acetate/hexanes).
-
Characterization: Confirm the structure and purity of the final product using NMR and mass spectrometry.
3. Synthesis of a Pyrazole-Containing Propanamide (General Procedure)
This protocol outlines the synthesis of an N-(pyrazol-3-yl)propanamide derivative.
Caption: Synthesis of a pyrazole-containing propanamide.
Methodology:
-
Reaction Setup: Dissolve 3-aminopyrazole (1.0 eq) and a hindered base such as N,N-diisopropylethylamine (DIPEA, 1.5 eq) in anhydrous tetrahydrofuran (THF). Cool the mixture to 0 °C and add propanoyl chloride (1.1 eq) dropwise.
-
Reaction Progression: Allow the reaction to proceed at room temperature for 3-6 hours, with TLC monitoring.
-
Workup: Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purification: Purify the product by column chromatography on silica gel.
-
Characterization: Verify the structure and purity of the synthesized compound by NMR and mass spectrometry.
Biological Evaluation Protocols
To objectively compare the performance of the synthesized propanamide inhibitors, standardized in vitro assays are crucial. The following protocols for urease and COX-2 inhibition are provided as examples of relevant biological assays for this class of compounds.
1. In Vitro Urease Inhibition Assay (Berthelot Method)
This colorimetric assay measures the amount of ammonia produced by the enzymatic hydrolysis of urea.[12]
Caption: Workflow for in vitro urease inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a solution of urease enzyme (e.g., from Jack bean) in phosphate buffer (pH 7.4).
-
Prepare a solution of urea in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 25 µL of the urease enzyme solution to each well and incubate at 37 °C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the urea solution to each well.
-
Incubate the plate at 37 °C for 30 minutes.
-
Stop the reaction by adding 50 µL of phenol reagent (5% w/v phenol and 0.025% w/v sodium nitroprusside) and 50 µL of alkali reagent (2.5% w/v NaOH and 0.21% NaOCl).
-
Incubate at room temperature for 10 minutes for color development.
-
-
Data Analysis:
-
Measure the absorbance at 625 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of test / Absorbance of control)] x 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. In Vitro COX-2 Inhibition Assay (Fluorometric)
This assay measures the peroxidase activity of COX-2, which generates a fluorescent product.[13][14][15]
Caption: Workflow for in vitro COX-2 inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of test compounds and a known COX-2 inhibitor (e.g., celecoxib) in DMSO.
-
Prepare a working solution of human recombinant COX-2 enzyme in the provided assay buffer.
-
Prepare a reaction mix containing assay buffer, a fluorescent probe, and a cofactor as per the kit instructions.
-
-
Assay Procedure:
-
In a 96-well black plate, add 10 µL of the test compound solution at various concentrations.
-
Add 80 µL of the reaction mix to each well.
-
Add 10 µL of the COX-2 enzyme solution to each well and incubate for 10-15 minutes at room temperature, protected from light.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.
-
-
Data Analysis:
-
Immediately measure the fluorescence in a kinetic mode for 10-20 minutes (Excitation/Emission = 535/587 nm).
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percentage of inhibition and subsequently the IC50 value.
-
Conclusion and Future Perspectives
The bioisosteric replacement of the thiazole ring in propanamide inhibitors with oxazole or pyrazole moieties represents a valid and powerful strategy in drug discovery. The choice between these bioisosteres is not straightforward and depends on the specific therapeutic target and the desired physicochemical and pharmacological properties. Oxazoles generally offer increased hydrophilicity, while pyrazoles introduce a hydrogen bond donor functionality, opening up new avenues for optimizing target interactions.
The provided experimental protocols offer a standardized framework for the synthesis and comparative evaluation of these different classes of propanamide inhibitors. A systematic and parallel evaluation of these compounds is crucial for generating high-quality, comparable data that can guide structure-activity relationship (SAR) studies and lead to the identification of superior drug candidates. Future work should focus on expanding the library of bioisosteres to include other five-membered and six-membered heterocyclic rings and on conducting comprehensive in vivo studies to validate the in vitro findings.
References
- BenchChem. (2025). Application Notes and Protocols for Testing Urease Inhibitors.
- Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
- BenchChem. (2025). Application Notes: Developing In Vitro Assays for Cyclooxygenase-2 (COX-2) Inhibition.
- Chen, X., et al. (2012). A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. PLoS One, 7(11), e49983.
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
- Guerrero-Pepinosa, N. Y., et al. (2021). Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. Biomedicine & Pharmacotherapy, 138, 111495.
- Guerrero-Pepinosa, N. Y., et al. (2021). Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. PubMed.
- Abcam. (2023). ab308245 – Urease Inhibitor Screening Kit (Colorimetric).
- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
- Various Authors. (2017). Can anyone provide me the protocol of finding Urease inhibition assay of natural source?.
- Abu-Hammad, O., et al. (2024). The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression. Frontiers in Microbiology.
- BindingDB. (n.d.). Assay in Summary_ki.
- MilliporeSigma. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
- Al-Ostath, A. I., & El-Gazzar, A. A. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.
- BenchChem. (2025).
- Ampor,A., et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules, 29(1), 123.
- Dal-Col, V., et al. (2020). Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 63(23), 14839-14864.
- Kosmalski, T., et al. (2022). The dose-dependent curves for cytotoxicity of the thiazole and benzothiophene oxime ethers (24–27) on HeLa cells.
- Dal-Col, V., et al. (2020). Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer.
- Guedes, G. P., et al. (2018). Synthetic route to the new 3‐(pyrazol‐1‐yl)propanamide (PPA) derivatives 3 and 4.
- El-Gazzar, A. A., et al. (2025). Synthesis of new oxazole hybridized with pyrazole and/or thiazole compounds: Molecular modeling and cytotoxic activity. Arabian Journal of Chemistry.
- Rehman, A. U., et al. (2023). Synthesis and Molecular Docking Studies of Novel Biheterocyclic Propanamides as Antidiabetic Agents Having Mild Cytotoxicity. Molecules, 28(12), 4758.
- Shakya, A. K., et al. (2015). A series of N-(2-(4-chlorobenzyl) benzo[d]oxazol-5-yl)-3-substituted- propanamide (3a–3n) and screened for their acute and chronic anti-inflammatory activity. International Journal of Pharmaceutical Sciences and Research.
- Khan, I., et al. (2022). of SAR studies of pyrazoline–thiazole hybrids analogues against α–glucosidase and urease enzymes.
- Capriati, V., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(1), 477-501.
- Yurttaş, L., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Medicinal Chemistry.
- Mohammed, A. J., et al. (2022). Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies, 6(12), 953-961.
- El-Metwaly, R. M., & Al-Sanea, M. M. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(9), 2709.
- Davis, L. P., & Stan, J. W. (1993). Comparison of Computational Methods Applied to Oxazole, Thiazole, and Other Heterocyclic Compounds. DTIC.
- Sharma, P., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 14(11), 1104.
- Kumar, A., & Kumar, R. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent.
- Singh, A., & Sharma, P. (2018). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. International Journal of Pharmaceutical Sciences and Research.
- PharmaBlock. (n.d.). Pyrazoles in Drug Discovery.
- El-Sayed, N. N. E., et al. (2018).
- Al-Masoudi, N. A., et al. (2025). Synthesis, Characterization and Antibacterial Activity of Pyrazole Derivatives Featuring Thiazole. Al-Nahrain Journal of Science.
- Singh, A., & Sharma, P. (2018).
- Shakya, A. K., et al. (2015). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole propanamide as non-steroidal anti-inflammatory agents.
- El-Gazzar, A. A., et al. (2025). Synthesis of new oxazole hybridized with pyrazole and/or thiazole compounds: Molecular modeling and cytotoxic activity.
- Academia.edu. (n.d.). (PDF)
- Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- ResearchGate. (n.d.). Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant.
- European Review for Medical and Pharmacological Sciences. (n.d.). Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)
- JOCPR. (n.d.).
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. chemmethod.com [chemmethod.com]
- 3. scialert.net [scialert.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. scispace.com [scispace.com]
- 7. ijmpr.in [ijmpr.in]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. assaygenie.com [assaygenie.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bpsbioscience.com [bpsbioscience.com]
A Senior Application Scientist's Guide to Validating Covalent Binding to Target Proteins: Mass Shift Analysis vs. The Alternatives
In the landscape of modern drug discovery, covalent inhibitors have re-emerged as a powerful therapeutic modality. Their ability to form a stable, long-lasting bond with their protein target offers distinct advantages in terms of potency, duration of action, and the potential to tackle previously "undruggable" targets.[1][2][3] However, the irreversible nature of this interaction necessitates rigorous and unambiguous validation of target engagement. Misinterpreting the binding mechanism can lead to wasted resources and the pursuit of non-viable candidates.
This guide, written from the perspective of a seasoned application scientist, provides an in-depth comparison of methodologies for validating covalent binding, with a primary focus on the widely adopted mass shift analysis. We will delve into the "why" behind experimental choices, offering a clear-eyed view of the strengths and limitations of each technique, supported by experimental data and detailed protocols. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to confidently select and execute the most appropriate validation strategy for their specific research needs.
The Gold Standard: Unambiguous Confirmation with Mass Shift Analysis
Mass spectrometry (MS) has become the cornerstone for confirming covalent adduct formation due to its directness and precision.[4][5] The fundamental principle is simple yet powerful: the formation of a covalent bond between a small molecule inhibitor and a target protein results in a predictable increase in the protein's mass. This "mass shift" is a direct and unequivocal indicator of covalent modification.[6][7][8]
Intact Protein Analysis: The "Top-Down" Approach for Rapid Confirmation
The most straightforward application of mass shift analysis is the "top-down" approach, where the intact protein-drug adduct is analyzed.[4][9] This method provides a rapid and definitive answer to the question: "Did my compound bind covalently to the target protein?"
The choice of a top-down approach is driven by the need for speed and unambiguous confirmation of binding. By analyzing the entire protein, we directly observe the mass addition of the inhibitor, leaving no room for ambiguity about whether a covalent event occurred. This is particularly valuable in high-throughput screening campaigns where numerous compounds need to be assessed quickly.[10][11]
Experimental Workflow: Intact Protein Mass Shift Analysis
Caption: Workflow for intact protein mass shift analysis.
Detailed Protocol: Intact Protein Mass Shift Analysis
-
Reaction Setup: Incubate the purified target protein (typically at a concentration of 1-10 µM) with the covalent inhibitor (at a 1 to 10-fold molar excess) in a suitable buffer (e.g., PBS or Tris) at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-4 hours). A control sample containing only the protein and buffer should be prepared under identical conditions.
-
Sample Quenching (Optional): For time-course experiments or to stop the reaction, a quenching agent such as an excess of a small molecule thiol (e.g., N-acetylcysteine or glutathione) can be added.
-
LC-MS Analysis:
-
Inject the reaction mixture and the control sample onto a liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).
-
The LC step is primarily for desalting the sample and removing non-volatile buffer components that can interfere with mass spectrometry. A short, reversed-phase column is typically used.
-
-
Data Acquisition: Acquire mass spectra in the positive ion mode over a mass-to-charge (m/z) range that encompasses the expected charge states of the protein.
-
Data Processing:
-
The raw mass spectrum will show a series of peaks representing the different charge states of the protein.
-
Use deconvolution software to transform the m/z spectrum into a true mass spectrum, which will show a single peak corresponding to the molecular weight of the protein.
-
-
Analysis: Compare the deconvoluted mass of the protein from the inhibitor-treated sample with the control sample. A mass increase in the treated sample that corresponds to the molecular weight of the inhibitor confirms covalent binding.[6]
Peptide Mapping: The "Bottom-Up" Approach for Pinpointing the Binding Site
While intact mass analysis confirms if binding occurred, it doesn't reveal where on the protein the modification took place.[4][9] For this, we turn to the "bottom-up" or peptide mapping approach.
Identifying the specific amino acid residue that forms the covalent bond is crucial for understanding the mechanism of action and for structure-activity relationship (SAR) studies.[7][8] Peptide mapping provides this granular level of detail, which is essential for rational drug design and optimization.
Experimental Workflow: Peptide Mapping for Binding Site Identification
Caption: Workflow for peptide mapping to identify the covalent binding site.
Detailed Protocol: Peptide Mapping
-
Protein-Inhibitor Adduct Formation: Form the covalent adduct as described in the intact protein analysis protocol.
-
Denaturation, Reduction, and Alkylation:
-
Denature the protein to unfold it and make it accessible to proteases. This is typically done using urea or guanidinium chloride.
-
Reduce disulfide bonds with a reducing agent like dithiothreitol (DTT).
-
Alkylate free cysteine residues with a reagent such as iodoacetamide (IAM) to prevent them from reforming disulfide bonds. This step is crucial to avoid ambiguity in identifying the modified cysteine.
-
-
Proteolytic Digestion: Digest the protein into smaller peptides using a specific protease, most commonly trypsin.
-
LC-MS/MS Analysis:
-
Separate the resulting peptide mixture using reversed-phase liquid chromatography.
-
The eluting peptides are analyzed by tandem mass spectrometry (MS/MS).
-
In the first stage (MS1), the mass-to-charge ratios of the peptides are measured.
-
In the second stage (MS2), specific peptides (including the one with the expected mass shift from the inhibitor) are isolated and fragmented.[7][8]
-
-
Data Analysis:
-
The fragmentation pattern (MS/MS spectrum) of the modified peptide is analyzed to determine its amino acid sequence.
-
The location of the mass shift within the peptide sequence pinpoints the exact amino acid residue that is covalently modified.[8]
-
The Broader Landscape: Alternative and Complementary Validation Techniques
While mass spectrometry is a powerful tool, a multi-faceted approach to validation often provides the most robust and compelling evidence. Below, we compare mass shift analysis with other commonly employed techniques.
| Technique | Principle | Advantages | Disadvantages |
| Mass Shift Analysis (Intact Protein) | Direct measurement of the mass increase of the protein upon covalent modification.[7] | - Unambiguous confirmation of covalent binding.- High throughput potential.[10][12]- Relatively simple sample preparation. | - Does not identify the binding site.[4]- Can be challenging for very large or complex proteins.[4]- Requires purified protein.[1] |
| Mass Shift Analysis (Peptide Mapping) | Identification of the modified peptide and amino acid residue after proteolytic digestion.[7][8] | - Precisely locates the binding site.[4]- Provides detailed mechanistic insights.- Applicable to complex samples like cell lysates.[4] | - More time-consuming and complex workflow.- Data analysis can be challenging.- Potential for incomplete digestion or modifications during sample prep. |
| X-ray Crystallography | Determination of the three-dimensional structure of the protein-inhibitor complex.[13] | - Provides atomic-level detail of the covalent bond and binding site.- Can reveal conformational changes upon binding. | - Requires high-quality protein crystals, which can be difficult to obtain.- Not suitable for all proteins.- A static picture; does not provide kinetic information. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects changes in the chemical environment of atoms upon covalent bond formation.[7][13] | - Can identify the modified residue.- Provides information on protein dynamics.- Can be performed in solution, closer to physiological conditions. | - Requires large amounts of isotopically labeled protein.- Limited to smaller proteins.- Lower throughput. |
| Activity-Based Protein Profiling (ABPP) | Uses chemical probes to react with active site residues, with covalent inhibitors competing for binding.[1][9] | - Can be performed in complex biological systems (e.g., cell lysates, living cells).- Can assess inhibitor selectivity across the proteome. | - An indirect measure of binding.- Requires the design and synthesis of specific probes.- May not be applicable to all protein targets. |
| Differential Scanning Fluorimetry (DSF) | Measures the change in protein thermal stability upon ligand binding. Covalent binding typically leads to a significant increase in the melting temperature (Tm).[11] | - High-throughput and rapid.[11]- Low sample consumption.[11]- Does not require specialized MS instrumentation. | - An indirect measure of binding.- Does not confirm covalency on its own.- Can be affected by buffer conditions. |
Logical Relationship of Validation Techniques
Caption: Interrelationship of covalent binding validation techniques.
Conclusion: A Self-Validating System for Covalent Drug Discovery
As a Senior Application Scientist, my recommendation is to employ a tiered and orthogonal approach to validating covalent inhibitors. Mass shift analysis, particularly the combination of intact protein and peptide mapping experiments, forms the bedrock of a self-validating system. The initial, rapid confirmation of covalent binding via intact mass analysis provides the confidence to invest in the more resource-intensive binding site identification by peptide mapping or structural biology methods.
Furthermore, integrating techniques like ABPP allows for the assessment of target engagement and selectivity in a more physiologically relevant context. By understanding the principles, strengths, and limitations of each method, researchers can design a robust validation cascade that provides unambiguous evidence of covalent modification, ultimately accelerating the journey from a promising hit to a life-changing therapeutic.
References
-
Intact protein LC-MS analysis applied to covalent drug... - ResearchGate. Available at: [Link]
-
Advancing Drug Discovery With Covalent Fragment Screening | Evotec. Available at: [Link]
-
A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC. Available at: [Link]
-
Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC. Available at: [Link]
-
CovalentInDB: a comprehensive database facilitating the discovery of covalent inhibitors | Nucleic Acids Research | Oxford Academic. Available at: [Link]
-
Validation of a covalent binding mode by direct detection of the... - ResearchGate. Available at: [Link]
-
Routine LC-MS Analysis of Intact Antibodies. Available at: [Link]
-
Technologies for Direct Detection of Covalent Protein–Drug Adducts - MDPI. Available at: [Link]
-
MS-Based Covalent Binding Analysis - ICE Bioscience. Available at: [Link]
-
Reversible Covalent Inhibitor Binding Assay - Domainex. Available at: [Link]
-
Using mass spectrometry chemoproteomics to advance covalent drug development - News-Medical.Net. Available at: [Link]
-
Schematic overview of MS-based methodologies for detection of covalent... - ResearchGate. Available at: [Link]
-
The new fast in drug discovery: a new MS system to study covalent protein drugs - YouTube. Available at: [Link]
-
Accelerating covalent binding studies: Direct mass shift measurement with acoustic ejection and TOF-MS - PubMed. Available at: [Link]
-
A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC. Available at: [Link]
-
Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules - PMC. Available at: [Link]
-
Tailored mass spectrometry solutions for advanced protein science - Nuvisan. Available at: [Link]
-
Advantages and Disadvantages of Covalent Inhibitors - Encyclopedia.pub. Available at: [Link]
-
The advantages and disadvantages of covalent and non-covalent inhibitors. - ResearchGate. Available at: [Link]
-
Recent Advances in Covalent Drug Discovery - PMC - NIH. Available at: [Link]
-
Comparing Ligand Binding Assays and Mass Spectrometry for Drug Monitoring | Sword Bio. Available at: [Link]
-
lc-hrms based kinectic characterization platform for irreversible covalent inhibitor screening - ICE Bioscience. Available at: [Link]
Sources
- 1. Advancing Drug Discovery With Covalent Fragment Screening | Evotec - Evotec [evotec.com]
- 2. MS-Based Covalent Binding Analysis - Covalent Binding Analysis - ICE Bioscience [en.ice-biosci.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unlocking High-Throughput Bioanalysis of Covalent Drugs with Intact Protein, DSF, and Peptide Mapping Techniques - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Accelerating covalent binding studies: Direct mass shift measurement with acoustic ejection and TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
